molecular formula C18H14N2O2 B090793 Fluorescent Brightener 135 CAS No. 1041-00-5

Fluorescent Brightener 135

Cat. No.: B090793
CAS No.: 1041-00-5
M. Wt: 290.3 g/mol
InChI Key: VKRZNAWSCAUDRQ-UHFFFAOYSA-N
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Description

Fluorescent Brightener 135 is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole
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InChI

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VKRZNAWSCAUDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C
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Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID8061426
Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
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Molecular Weight

290.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1041-00-5
Record name Fluorescent Brightener 135
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Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
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Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
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Record name 2,2'-vinylenebis[5-methylbenzoxazole]
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Foundational & Exploratory

In-Depth Technical Guide: The Fluorophore Mechanism of Fluorescent Brightener 135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Fluorescent Brightener 135 (FBA 135) as a fluorophore. It is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in the field of drug development who may utilize fluorescent molecules in their work.

Introduction to this compound

This compound, chemically known as 2,2'-(1,2-ethenediyl)bis(5-methylbenzoxazole), is a prominent member of the stilbene-based benzoxazole (B165842) class of organic compounds.[1][2] Its molecular structure, characterized by a conjugated system of two benzoxazole rings linked by an ethylene (B1197577) bridge, is the primary determinant of its fluorescent properties.[1][2] The compound is widely recognized for its application in various industries to enhance the whiteness and brightness of materials such as textiles, plastics, and paper.[2] This is achieved by its ability to absorb ultraviolet (UV) radiation and re-emit it as visible blue light, a process known as fluorescence.[2]

The core fluorophore of FBA 135 has the following chemical structure:

  • Chemical Name: 2,2'-(1,2-ethenediyl)bis(5-methylbenzoxazole)

  • CAS Number: 1041-00-5[3]

  • Molecular Formula: C₁₈H₁₄N₂O₂[3]

  • Molecular Weight: 290.32 g/mol [3]

Mechanism of Action as a Fluorophore

The functionality of this compound as a fluorophore is governed by the principles of molecular photophysics, which can be visualized using a Jablonski diagram. The process involves the absorption of a photon, leading to an electronic excitation, followed by the emission of a photon of lower energy (longer wavelength).

Light Absorption and Electronic Excitation

The process begins with the absorption of a photon of UV light by the FBA 135 molecule. The extensive π-conjugated system of the stilbene-benzoxazole structure is responsible for this absorption.[1] The energy from the absorbed photon excites an electron from the highest occupied molecular orbital (HOMO) in the electronic ground state (S₀) to a higher energy level in the lowest unoccupied molecular orbital (LUMO), resulting in an excited singlet state (S₁).[1] This is a rapid process, occurring on the femtosecond timescale.

The trans isomer of FBA 135 exhibits a strong absorption maximum (λmax,abs) at approximately 318 nm, which corresponds to a π→π* electronic transition.[1]

Excited State Relaxation and Fluorescence Emission

Following excitation to the S₁ state, the molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. This is a non-radiative process where excess vibrational energy is dissipated as heat to the surrounding solvent molecules.

From the lowest vibrational level of the S₁ state, the molecule can return to the electronic ground state (S₀) through several pathways. The most important of these for FBA 135 is fluorescence, the emission of a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The emission maxima for stilbene-based benzoxazole dyes are typically in the blue region of the visible spectrum, in the range of 435 nm to 471 nm.[4] This emitted blue light is responsible for the whitening and brightening effect of FBA 135.

Non-Radiative Decay Pathways

Fluorescence is not the only de-excitation pathway. Non-radiative processes compete with fluorescence and can reduce the fluorescence quantum yield. For FBA 135, a significant non-radiative pathway is trans-cis photoisomerization around the central ethylene bridge.[1] Upon absorption of UV light, the trans isomer can convert to the cis isomer, which is non-fluorescent or weakly fluorescent.[1] This isomerization provides an efficient channel for the dissipation of the absorbed energy without the emission of light, effectively quenching the fluorescence.[1] Other non-radiative pathways include internal conversion and intersystem crossing to a triplet state.

The Jablonski diagram below illustrates the key photophysical processes for this compound.

Jablonski s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption (UV) s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v0 Photoisomerization (trans → cis) s1_v0->s0_v1 Fluorescence (Blue Light) s1_v0->s0_v2 Internal Conversion s1_v1 v=1 t1_v0 v=0 s1_v0->t1_v0 Intersystem Crossing s1_v2->s1_v0 Vibrational Relaxation

Jablonski diagram for this compound.

Quantitative Photophysical Data

The efficiency of a fluorophore is characterized by several key parameters. For this compound, the following data for the trans isomer has been reported:

ParameterValueReference
Absorption Maximum (λmax,abs) 318 nm[1]
Molar Absorptivity (ε) 18,500 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φf) 0.61[1]

Note: The solvent for the reported quantum yield was not specified in the available literature. This is a critical parameter as the quantum yield can be highly solvent-dependent.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology: UV-Visible and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of FBA 135 in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dimethylformamide). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum: Record the absorption spectrum using a UV-Visible spectrophotometer over a wavelength range of at least 250 nm to 450 nm. The wavelength of maximum absorbance (λmax,abs) is determined from this spectrum.

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λmax,abs. Record the fluorescence emission spectrum over a wavelength range from just above the excitation wavelength to approximately 600 nm. The wavelength of maximum emission (λmax,em) is identified from this spectrum.

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process.

Methodology: Relative Quantum Yield Measurement

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of FBA 135 (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or 9,10-diphenylanthracene (B110198) in cyclohexane).

  • Sample and Standard Preparation: Prepare a series of solutions of both FBA 135 and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Data Acquisition: Measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity for all solutions of the sample and the standard.

  • Calculation: The quantum yield (Φx) of the sample is calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC)

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics is required.

  • Sample Preparation: Prepare a dilute solution of FBA 135 in the solvent of interest.

  • Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulses. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

The following diagram illustrates a general experimental workflow for the photophysical characterization of a fluorophore like FBA 135.

experimental_workflow cluster_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis cluster_results Results prep Prepare dilute solutions of FBA 135 and fluorescence standard in various solvents uv_vis UV-Visible Spectrophotometry prep->uv_vis fluor Fluorescence Spectrometry prep->fluor tcspc Time-Correlated Single Photon Counting (TCSPC) prep->tcspc abs_em Determine λmax,abs and λmax,em uv_vis->abs_em fluor->abs_em qy Calculate Relative Fluorescence Quantum Yield fluor->qy lifetime Determine Fluorescence Lifetime (τ) tcspc->lifetime photophys_props Comprehensive Photophysical Characterization of FBA 135 abs_em->photophys_props qy->photophys_props lifetime->photophys_props

Workflow for photophysical characterization.

Conclusion

This compound functions as an effective fluorophore through the absorption of UV radiation and subsequent emission of blue light. Its photophysical properties are dictated by its stilbene-benzoxazole structure, with fluorescence quantum yield being a key determinant of its brightening efficiency. A significant competing non-radiative process is trans-cis photoisomerization, which leads to fluorescence quenching. A thorough understanding of its mechanism of action, supported by quantitative photophysical data and detailed experimental characterization, is crucial for its application in scientific research and development. Further studies are warranted to fully elucidate the influence of environmental factors, such as solvent polarity and pH, on the fluorescence lifetime and quantum yield of this versatile fluorophore.

References

Solubility Profile of Fluorescent Brightener 135 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fluorescent Brightener 135 (FBA 135), a compound widely utilized for its fluorescent whitening properties. Understanding its solubility in various organic solvents is critical for its effective application in research, development, and manufacturing processes. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and provides a logical workflow for solvent selection.

Core Data: Solubility of this compound

SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O290 µg/L[1]20
Dimethylformamide (DMF)C₃H₇NOSoluble[1]Not Specified
EthanolC₂H₅OHSoluble[1]Not Specified
BenzeneC₆H₆SolubleNot Specified
Alcohol EstersR-CO-OR'SolubleNot Specified
EthersR-O-R'SolubleNot Specified
Dimethyl Sulfoxide (DMSO)C₂H₆OSSlightly Soluble (with heating)Not Specified

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established analytical techniques for fluorescent compounds.

Gravimetric Method

This is a fundamental and widely used method for determining solubility.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound.

  • Solvent Addition: Add a known volume of the desired organic solvent to a sealed container (e.g., a screw-cap vial) containing the weighed sample.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used for this purpose.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a fine-pore filter (e.g., 0.22 µm PTFE) may be necessary.

  • Solvent Evaporation: Evaporate the solvent from the collected supernatant under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of FBA 135).

  • Mass Determination: Accurately weigh the solid residue remaining after solvent evaporation.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

UV-Visible Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and can provide a more rapid determination of solubility.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of FBA 135 in the solvent as described in the gravimetric method (steps 1-3).

  • Sample Preparation: After equilibration, carefully withdraw a known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and selectivity and is particularly useful for complex mixtures or when high accuracy is required.

Methodology:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of FBA 135 of known concentrations in the chosen organic solvent. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Sample Preparation: After equilibration, filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) and dilute a known volume with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the prepared sample into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many applications. The following diagram illustrates a logical workflow for this process, taking into account the solubility of this compound.

Solvent_Selection_Workflow start Start: Define Application and Requirements solubility_screen Initial Screening: Consult Qualitative Solubility Data start->solubility_screen candidate_solvents Identify Potential Candidate Solvents solubility_screen->candidate_solvents quantitative_test Quantitative Solubility Testing (e.g., Gravimetric, UV-Vis, HPLC) candidate_solvents->quantitative_test data_analysis Analyze Solubility Data (g/L at specified Temp.) quantitative_test->data_analysis compatibility_check Assess Compatibility: (Toxicity, Reactivity, Boiling Point, etc.) data_analysis->compatibility_check final_selection Final Solvent Selection compatibility_check->final_selection end End: Optimized Process final_selection->end

Caption: Workflow for solvent selection based on solubility.

References

The Allure of the Blue Emitters: A Technical Guide to the Photophysical Characteristics of Benzoxazole Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole (B165842) dyes, a class of heterocyclic compounds, have garnered significant attention in various scientific and technological fields, particularly in biomedical research and materials science. Their unique photophysical properties, including strong fluorescence, environmental sensitivity, and the ability to undergo Excited State Intramolecular Proton Transfer (ESIPT), make them valuable tools as fluorescent probes, sensors, and components in optoelectronic devices. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of benzoxazole dyes, detailing experimental methodologies for their characterization and presenting key quantitative data for comparative analysis.

Core Photophysical Properties

The photophysical behavior of benzoxazole dyes is governed by their molecular structure, particularly the presence of the benzoxazole core, and is highly influenced by their surrounding environment. Key characteristics include their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

Table 1: Photophysical Data of Selected Benzoxazole Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_F)Lifetime (τ) (ns)Reference
2-(2'-hydroxyphenyl)benzoxazole (HBO)Dichloromethane335380 (Normal), 530 (Tautomer)---[1][2]
Benzoxazole Derivative 1Various378-390-18500-35100--[3]
Benzoxazole Derivative 2Various385-392-16700-24100--[3]
Naphthoxazole DerivativeVarious----within nanosecond range[3]
Hemicyanine Benzoxazole Dyes1-methyl-2-pyrrolidinoneUV-Vis region~500-520---[4]
Benzoxazole-1,4-dihydropyridine Dyads-UV regionBlue-green region---[5]
Diketopyrrolopyrrole-BenzoxazoleChloroform620---3.4[6][7]
Benzoxazolyl-imidazole Conjugate 6aDMSO470----[8][9]
Benzoxazolyl-imidazole Conjugate 6bDMSO475----[8][9]

Note: This table presents a selection of data from the cited literature. The photophysical properties of benzoxazole dyes can vary significantly with substitution and solvent.

A noteworthy characteristic of many 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives is their ability to undergo Excited State Intramolecular Proton Transfer (ESIPT) .[1][2][10][11][12] Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzoxazole ring, leading to the formation of a transient keto-tautomer. This tautomer has a distinct, red-shifted fluorescence emission compared to the normal enol form, resulting in a large Stokes shift.[10] This dual emission is highly sensitive to the molecular environment, making these dyes excellent candidates for sensing applications.[3][10]

The photophysical properties of benzoxazole dyes are also significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism .[3][13][14] Generally, an increase in solvent polarity can lead to shifts in the absorption and emission maxima.[3]

Experimental Protocols for Photophysical Characterization

The characterization of the photophysical properties of benzoxazole dyes involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of Benzoxazole Dyes

The synthesis of benzoxazole derivatives often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[13][15][16] A general procedure is as follows:

  • Reaction Setup: A mixture of a 2-aminophenol (B121084) and a substituted benzoic acid is prepared in a suitable solvent, such as ethanol.[15]

  • Catalyst: A catalyst, for instance, ammonium (B1175870) chloride, can be added to facilitate the reaction.[15]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[13][15]

  • Purification: The resulting benzoxazole derivative is then purified using standard techniques like recrystallization or column chromatography.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental for determining the absorption and emission properties of the dyes.

  • Sample Preparation: Solutions of the benzoxazole dye are prepared in various solvents of different polarities at a known concentration (typically in the micromolar range).[3][13]

  • Absorption Measurement: The UV-Visible absorption spectrum is recorded using a spectrophotometer. The wavelength of maximum absorption (λ_abs) and the molar absorptivity (ε) are determined.[3]

  • Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its λ_abs, and the emission spectrum is scanned to determine the wavelength of maximum emission (λ_em).[13]

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process. It is often determined relative to a standard of known quantum yield.[17][18]

  • Standard Selection: A fluorescent standard with an emission profile overlapping that of the sample is chosen (e.g., quinine (B1679958) sulfate).[19]

  • Absorbance Matching: The concentration of both the sample and standard solutions are adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Fluorescence Spectra Recording: The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector is used.

  • Data Acquisition: The sample is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.[19]

Visualizing Key Processes

To better understand the mechanisms and workflows associated with benzoxazole dyes, the following diagrams are provided.

ESIPT_Process Excited State Intramolecular Proton Transfer (ESIPT) cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS_Enol Enol Form ES_Enol Excited Enol GS_Enol->ES_Enol Absorption (hν) ES_Enol->GS_Enol Fluorescence (Normal) ES_Keto Excited Keto ES_Enol->ES_Keto Proton Transfer ES_Keto->GS_Enol

Caption: The ESIPT process in 2-(2'-hydroxyphenyl)benzoxazole dyes.

Experimental_Workflow Experimental Workflow for Photophysical Characterization Synthesis Dye Synthesis & Purification SamplePrep Sample Preparation (Solutions in various solvents) Synthesis->SamplePrep UVVis UV-Vis Spectroscopy (λ_abs, ε) SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy (λ_em) SamplePrep->Fluorescence DataAnalysis Data Analysis & Interpretation UVVis->DataAnalysis QY Quantum Yield Measurement Fluorescence->QY Lifetime Lifetime Measurement (TCSPC) Fluorescence->Lifetime QY->DataAnalysis Lifetime->DataAnalysis

Caption: A typical workflow for characterizing benzoxazole dyes.

Applications in Research and Drug Development

The unique photophysical properties of benzoxazole dyes have led to their application in various research areas, including:

  • Fluorescent DNA Probes: Benzoxazole and naphthoxazole derivatives can interact with DNA, leading to an enhancement of their fluorescence, making them promising probes for nucleic acid detection.[3][20] Their interaction modes can include intercalation between base pairs or binding to the grooves of the DNA helix.[3]

  • Biological Imaging: Their high fluorescence quantum yields and photostability make them suitable for cellular imaging applications.[21] For example, they have been used to develop probes for the detection of specific metal ions like Fe³⁺ in living cells.[21]

  • Drug Development: The benzoxazole scaffold is present in a number of biologically active compounds and marketed drugs.[22][23] Their fluorescent properties can be exploited in high-throughput screening assays to identify new drug candidates. The sensitivity of their fluorescence to the local environment can also be used to study drug-target interactions.

Conclusion

Benzoxazole dyes represent a versatile class of fluorophores with tunable and environmentally sensitive photophysical properties. Their strong fluorescence, large Stokes shifts through ESIPT, and solvatochromic behavior make them powerful tools for researchers in chemistry, biology, and materials science. A thorough understanding of their photophysical characteristics, facilitated by the experimental protocols outlined in this guide, is crucial for their effective design and application in areas ranging from fundamental research to the development of new diagnostic and therapeutic agents. The continued exploration of this fascinating class of molecules promises to yield even more innovative applications in the future.

References

An In-depth Technical Guide to the Research Applications of Fluorescent Brightener 135

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1041-00-5 Alternative Names: 1,2-Bis(5-methylbenzoxazol-2-yl)ethene, Fluorescent Whitener DT, Uvitex ERN

This technical guide provides a comprehensive overview of the known research applications of Fluorescent Brightener 135, targeting researchers, scientists, and professionals in drug development. While primarily utilized in industrial settings as an optical brightening agent, this document consolidates the available scientific literature on its applications in analytical chemistry and materials science.

Core Physicochemical Properties

This compound is a synthetic organic compound known for its fluorescent properties.[1] It absorbs ultraviolet light and re-emits it in the blue region of the visible spectrum, leading to its widespread use in enhancing the whiteness of textiles, plastics, and paper products.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1041-00-5[1]
Molecular Formula C₁₈H₁₄N₂O₂[1]
Molecular Weight 290.32 g/mol [1]
Appearance Light yellow crystal powder[3]
Melting Point 182-188°C[3]
Maximum Absorption Wavelength 363 nm[3]
Solubility Insoluble in water; soluble in DMF, ethanol, benzene, esters, and ethers.[3][4]
Chemical Stability Stable in acidic (pH 2-3) and alkaline (pH 10) conditions.[4]

Research Applications

While its application in fundamental biological research and drug development is not extensively documented, this compound has found utility in specialized areas of analytical chemistry and materials science.

Analytical Chemistry: A Marker in Material Analysis

This compound serves as an analytical standard for the identification and quantification of its presence in various materials.[5] Its detection can be indicative of the material's composition and manufacturing process.

Experimental Protocol: Detection via Mass Spectrometry

Direct analysis of solid samples for the presence of this compound can be achieved using advanced mass spectrometry techniques, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

  • Sample Preparation: For direct surface analysis, no sample preparation is required.[6] For GC-MS analysis of complex matrices like baby bibs, an extraction step is necessary.[7]

  • Instrumentation:

    • DART-MS: Enables direct analysis of surfaces without sample pretreatment.[6]

    • GC-MS: Requires chromatographic separation before mass analysis. The GC is equipped with a suitable column, and the MS is operated in full scan mode.[7]

  • Analysis: The mass spectrometer detects the characteristic mass-to-charge ratio of this compound. The resulting mass spectrum is then compared with a reference library, such as the NIST Mass Spectral Library, for positive identification.[7]

cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_output Result Sample Solid Material Sample (e.g., Textile, Polymer) Prepared_Sample Direct Analysis or Extracted Sample Sample->Prepared_Sample Extraction (if needed) MS Mass Spectrometry (DART-MS or GC-MS) Prepared_Sample->MS Data Mass Spectrum Acquisition MS->Data Identification Compound Identification Data->Identification Library NIST Mass Spectral Library Library->Identification Result Detection of This compound Identification->Result cluster_components Components cluster_fabrication Fabrication Process cluster_operation Laser Operation FB135 This compound (Gain Medium) Doping Doping of Polymer with FB135 FB135->Doping Polymer Polymer Matrix (e.g., PMMA) Polymer->Doping Substrate Substrate with Grating Structure Imprinting Nanoimprint Lithography Substrate->Imprinting Film Active Film Formation Doping->Film Film->Imprinting DFB_Laser DFB Waveguide Laser Imprinting->DFB_Laser Pump Pump Laser (e.g., Picosecond Pulse) Pump->DFB_Laser Output Blue Laser Output DFB_Laser->Output

References

Navigating High-Temperature Applications: A Technical Guide to the Thermal Stability of Fluorescent Brightener 135

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability of Fluorescent Brightener 135 (FBA 135), a key optical brightening agent for high-temperature applications. Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the thermal properties of FBA 135, outlines detailed experimental protocols for its analysis, and discusses its performance in demanding polymer processing environments.

Core Thermal Properties

This compound, a benzoxazole (B165842) derivative, is renowned for its ability to impart a brilliant whiteness to various materials by absorbing UV light and re-emitting it in the blue region of the visible spectrum.[1] Its efficacy in high-temperature engineering plastics is critically dependent on its thermal stability. The key thermal parameters for FBA 135 are its melting point and decomposition temperature.

Data Presentation: Thermal Properties of FBA 135

A review of available technical data reveals a range for the melting point of this compound, which can be attributed to variations in purity and analytical methodology. The decomposition temperature is consistently reported to be above 220°C, indicating its suitability for many high-temperature processes.

Thermal PropertyReported Value (°C)
Melting Point183 - 184[2]
Decomposition Temperature> 220

It is important to note that prolonged exposure to temperatures exceeding 200°C may induce isomerization, which can affect the fluorescence efficiency of the brightener.

High-Temperature Applications and Performance

This compound is widely used in a variety of thermoplastics that are processed at elevated temperatures. Its compatibility and stability in these polymers are crucial for achieving the desired optical effects without degradation.

Common high-temperature applications include:

  • Polyester (PET, PBT): Used in both virgin and recycled PET resins for applications such as fibers, films, and packaging.[3]

  • Polycarbonate (PC): Demonstrates excellent compatibility and resistance to the high processing heat of polycarbonate.[3]

  • Polyamide (PA6, PA66): Suitable for nylon fibers and engineering plastics, maintaining stability at typical nylon processing temperatures.[3]

  • Other Engineering Plastics: Utilized in ABS, PS, and PP to enhance whiteness and brightness.[3]

The selection of an appropriate optical brightener is critical, as some alternatives like OB-1, while having a higher melting point, may exhibit poor weather resistance and a tendency to migrate in certain applications.[4] The choice of brightener should always be aligned with the specific processing conditions and end-use requirements of the plastic product.[5]

Experimental Protocols for Thermal Analysis

To ensure the suitability of this compound for a specific high-temperature application, rigorous thermal analysis is essential. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and overall thermal stability of FBA 135.

Representative TGA Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, providing a quantitative measure of the material's thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the standard method for determining the melting point and other phase transitions of FBA 135.

Representative DSC Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 50°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 250°C).

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition.

Visualizing the Assessment Workflow

The logical process for evaluating the thermal stability of this compound for a specific high-temperature application can be visualized as follows:

Thermal_Stability_Workflow cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Decision & Application A Define Polymer & Processing Temperature B Review Literature Data for FBA 135 (Melting Point, TGA) A->B C Perform DSC Analysis (Confirm Melting Point) B->C D Perform TGA Analysis (Determine Decomposition Onset) B->D E Compare Thermal Data with Processing Temperature C->E D->E F Suitable for Application E->F T_decomp > T_process G Not Suitable / Requires Formulation Change E->G T_decomp <= T_process

Workflow for Thermal Stability Assessment of FBA 135.

Conclusion

This compound exhibits robust thermal stability, making it a suitable candidate for a wide array of high-temperature polymer applications. Its performance is underpinned by a melting point in the range of 183-184°C and a decomposition temperature exceeding 220°C.[2] The selection and successful implementation of FBA 135 in high-temperature processes necessitate a thorough understanding of its thermal properties, which can be reliably characterized using standard thermal analysis techniques such as TGA and DSC. This guide provides the foundational knowledge and experimental framework for researchers and professionals to confidently evaluate and utilize this compound in demanding applications.

References

Unveiling the Dynamics of Fluorescence: A Technical Guide to the Fluorescence Lifetime of Fluorescent Brightener 135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties

Fluorescent Brightener 135, chemically known as 2,2'-(1,2-ethenediyl)bis(5-methylbenzoxazole), belongs to the class of stilbene-based benzoxazole (B165842) dyes.[1][2][3] These compounds are renowned for their high fluorescence quantum yields and are extensively used as optical brightening agents in various industries.[4] The fluorescence arises from the π-conjugated system of the stilbene (B7821643) core coupled with the benzoxazole moieties.

While the precise fluorescence lifetime of this compound is not documented, data from structurally similar compounds, such as 4,4′-bis(2-benzoxazolyl)stilbene (BBS), provides valuable insights. The trans isomer of these molecules typically exhibits a high fluorescence quantum yield, suggesting a fluorescence lifetime in the nanosecond range. For instance, the trans isomer of 1,2-bis(5-methylbenzoxazol-2-yl)ethene has a fluorescence quantum yield of 0.61, whereas its cis counterpart shows significantly quenched fluorescence with a quantum yield of only 0.02.[5] This stark difference underscores the conformational sensitivity of the fluorescence properties.

Table 1: Photophysical Data of Structurally Similar Stilbene-Based Benzoxazole Dyes

CompoundChemical StructureAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)
4,4′-bis(2-benzoxazolyl)stilbene (BBS)C₂₂H₁₄N₂O₂~350~420≥ 0.88[6]
1,2-bis(5-methylbenzoxazol-2-yl)ethene (trans)C₁₈H₁₄N₂O₂318-0.61[5]
1,2-bis(5-methylbenzoxazol-2-yl)ethene (cis)C₁₈H₁₄N₂O₂332-0.02[5]

Experimental Protocol: Measuring Fluorescence Lifetime

The most common and accurate method for determining the fluorescence lifetime of compounds like this compound is Time-Correlated Single Photon Counting (TCSPC).[7][8] This technique measures the temporal decay of fluorescence intensity following excitation by a short pulse of light.

Sample Preparation
  • Dissolution: Prepare a dilute solution of this compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, methanol). The concentration should be low enough to avoid aggregation and inner filter effects.

  • Degassing: To minimize quenching by molecular oxygen, the solution should be thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles.

TCSPC Measurement Workflow

experimental_workflow cluster_excitation Excitation cluster_detection Detection Pulsed_Laser Pulsed Laser Source (e.g., Picosecond Diode Laser) Monochromator_Ex Excitation Monochromator Pulsed_Laser->Monochromator_Ex Light Pulse TCSPC_Electronics TCSPC Electronics (TAC/ADC, MCA) Pulsed_Laser->TCSPC_Electronics Sync Signal Sample Sample Cuvette Monochromator_Ex->Sample Excitation λ Monochromator_Em Emission Monochromator Sample->Monochromator_Em Fluorescence Emission Detector Single-Photon Detector (e.g., PMT) Monochromator_Em->Detector Emission λ Detector->TCSPC_Electronics Photon Signal Computer Computer & Software TCSPC_Electronics->Computer Decay Data

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Data Analysis

The collected data is a histogram of photon arrival times, representing the fluorescence decay curve. This curve is then fitted to an exponential decay model to extract the fluorescence lifetime (τ). For a single fluorescent species in a homogeneous environment, the decay is typically mono-exponential.

Factors Influencing Fluorescence Lifetime

The fluorescence lifetime of this compound is not an immutable constant but is sensitive to its molecular environment. Understanding these factors is crucial for accurate interpretation of experimental data.

  • Solvent Polarity and Viscosity: The polarity of the solvent can affect the energy levels of the excited state, thereby influencing the rates of radiative and non-radiative decay. Increased solvent viscosity can restrict molecular motion, potentially reducing non-radiative decay pathways and leading to a longer lifetime.

  • Temperature: Generally, an increase in temperature leads to a decrease in fluorescence lifetime due to the enhancement of non-radiative decay processes.

  • Quenchers: The presence of quenching agents, such as molecular oxygen or heavy atoms, can significantly shorten the fluorescence lifetime by providing alternative de-excitation pathways.

  • Concentration: At high concentrations, self-quenching or aggregation can occur, leading to a decrease in the measured fluorescence lifetime.[9]

  • pH: The pH of the solution can influence the protonation state of the fluorophore, which may alter its electronic structure and, consequently, its fluorescence lifetime.

logical_relationship cluster_intrinsic Intrinsic Factors cluster_environmental Environmental Factors FB135 Fluorescence Lifetime of this compound Molecular_Structure Molecular Structure (Stilbene-Benzoxazole Core) Molecular_Structure->FB135 Solvent Solvent (Polarity, Viscosity) Solvent->FB135 Temperature Temperature Temperature->FB135 Quenchers Presence of Quenchers (e.g., O₂) Quenchers->FB135 Concentration Concentration (Self-Quenching) Concentration->FB135 pH pH pH->FB135

Caption: Factors influencing the fluorescence lifetime of this compound.

Applications in Drug Development and Research

The sensitivity of fluorescence lifetime to the local environment makes it a powerful tool in biological and pharmaceutical research. While this compound is primarily an industrial chemical, its core structure is representative of fluorescent probes that can be utilized in these fields.

  • Cellular Imaging: Fluorescence Lifetime Imaging Microscopy (FLIM) can provide contrast based on the lifetime of a fluorophore rather than its intensity. This is advantageous as lifetime is generally independent of probe concentration. By conjugating a molecule with a similar chromophore to a drug or a targeting ligand, one could potentially map changes in the cellular microenvironment, such as viscosity or ion concentration.

  • Drug Delivery and Release: Fluorescent probes can be incorporated into drug delivery systems to monitor their integrity and the release of the therapeutic agent.[10][11][12] A change in the fluorescence lifetime of the probe could indicate the release of the drug from its carrier, providing real-time information on the drug release kinetics within a cellular environment.

signaling_pathway cluster_delivery Drug Delivery System cluster_cellular Cellular Environment Drug_Carrier Drug Carrier with Fluorescent Probe (e.g., FB135 analogue) Uptake Cellular Uptake Drug_Carrier->Uptake Targeting Release Drug Release A1 Fluorescence Lifetime 1 (τ₁) Drug_Carrier->A1 Drug Therapeutic Drug Target Intracellular Target Drug->Target Therapeutic Action Cell Target Cell Cell->Release Internalization & Trigger Uptake->Cell Release->Drug A2 Fluorescence Lifetime 2 (τ₂) (τ₁ ≠ τ₂) Release->A2

Caption: Monitoring drug release via fluorescence lifetime changes.

References

Safety and Handling of Fluorescent Brightener 135: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for Fluorescent Brightener 135 (CAS 1041-00-5) in a laboratory setting. Adherence to these guidelines is crucial to ensure a safe working environment and to minimize potential health risks associated with this chemical.

Hazard Identification and Classification

This compound is a complex organic compound used to enhance the whiteness of materials. While specific toxicological data is limited, the available information indicates the following hazards:

  • Harmful if swallowed: May cause adverse health effects if ingested.

  • Skin Irritation: Can cause redness, itching, and inflammation upon contact with the skin.[1]

  • Serious Eye Irritation: May cause significant irritation, redness, and discomfort to the eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Exposure Controls and Personal Protection

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A laboratory fume hood is highly recommended, especially when handling the powder or creating solutions, to minimize the inhalation of dust or vapors.

  • Enclosure: For procedures that may generate significant amounts of dust, consider using a glove box or other enclosed systems.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this chemical.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn at all times to prevent eye contact.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.
Skin Protection A lab coat or chemical-resistant apron should be worn to protect the skin from accidental splashes or spills.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and maintaining the integrity of the chemical.

Handling
  • Avoid generating dust. Use non-sparking tools for handling the solid material.

  • Ground all equipment when transferring large quantities to prevent static discharge.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the chemical's identity and associated hazards.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical advice.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent or detergent and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material using a method that minimizes dust generation (e.g., HEPA-filtered vacuum). Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological and Physical Properties

PropertyValue
Chemical Formula C₁₈H₁₄N₂O₂
Molecular Weight 290.32 g/mol
Appearance Solid powder
Solubility Insoluble in water; soluble in some organic solvents.[2]
Occupational Exposure Limit (OEL) No specific OEL established. A nuisance dust limit of 10 mg/m³ (8-hr TWA) is a recommended guideline.[3]

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid FB 135 (Minimize Dust) C->D E Dissolve in Appropriate Solvent D->E F Conduct Experiment E->F G Decontaminate Glassware & Surfaces F->G H Dispose of Waste in Labeled Container G->H I Remove PPE & Wash Hands H->I

Caption: Standard Laboratory Workflow for this compound.

Logical Relationship of Safety Precautions

The following diagram illustrates the logical hierarchy of safety measures when working with this compound.

A Hazard Identification B Risk Assessment A->B C Engineering Controls (Fume Hood) B->C D Personal Protective Equipment (PPE) B->D E Safe Work Practices B->E F Emergency Procedures C->F D->F E->F

References

Methodological & Application

Application Notes and Protocols for Fluorescent Brightener 135 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 135 (FB 135) is a stilbene-derivative optical brightening agent, primarily utilized in the textile and polymer industries. Its inherent fluorescence upon binding to certain polysaccharides makes it a candidate for application in fluorescence microscopy for the visualization of biological structures. These notes provide a comprehensive protocol for the use of this compound as a fluorescent stain for biological specimens, particularly for the detection of cellulose (B213188) and chitin (B13524).

Principle of Action: this compound is a non-specific fluorochrome that exhibits low fluorescence in solution but becomes highly fluorescent upon binding to β-glycosidically linked polysaccharides, such as cellulose in plant cell walls and chitin in fungal cell walls. It absorbs ultraviolet (UV) light and emits visible blue light, enabling the visualization of these structures with high contrast.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1041-00-5[1]
Molecular Formula C₁₈H₁₄N₂O₂[1]
Molecular Weight 290.32 g/mol [1]
Appearance Light yellow crystalline powder[2]
Melting Point 182-188 °C[3]
Solubility Insoluble in water; Soluble in Dimethylformamide (DMF) and ethanol.[3]
Maximum Absorption (λmax) 363 nm[4]
Emission Reddish-blue fluorescence[4]

Experimental Protocols

Required Materials
  • This compound (CAS 1041-00-5)

  • Dimethylformamide (DMF) or Ethanol

  • 10% (w/v) Potassium Hydroxide (KOH) solution (optional, for clearing)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Pipettes and tips

  • Fluorescence microscope with a suitable filter set (e.g., DAPI or equivalent)

Preparation of Staining Solution

Stock Solution (1 mg/mL):

  • Weigh 10 mg of this compound powder.

  • Dissolve in 10 mL of DMF or absolute ethanol.

  • Store the stock solution in a dark, airtight container at 4°C. This solution should be stable for several months.

Working Solution (10 µg/mL):

  • Dilute the stock solution 1:100 in PBS (pH 7.4). For example, add 100 µL of the 1 mg/mL stock solution to 9.9 mL of PBS.

  • Prepare the working solution fresh before each use. The final concentration may need to be optimized depending on the sample type and thickness (a starting range of 5-50 µg/mL is recommended).

Staining Protocol for Fungal Samples (e.g., Yeast, Molds)
  • Sample Preparation:

    • For yeast cultures, centrifuge the cell suspension and wash the pellet with PBS.

    • For molds, gently tease a small portion of the mycelium from the culture using a needle and place it in a drop of PBS on a microscope slide.

  • Clearing (Optional): Add one drop of 10% KOH to the sample on the slide and let it sit for 1-5 minutes to digest cellular debris, making the fungal elements more visible.

  • Staining: Add one drop of the this compound working solution to the sample.

  • Incubation: Cover the sample with a coverslip and incubate for 1-10 minutes at room temperature in the dark.

  • Imaging: Observe the specimen under a fluorescence microscope using a UV excitation filter.

Staining Protocol for Plant Tissues
  • Sample Preparation:

    • Prepare thin sections of the plant tissue (e.g., root, stem, leaf) using a microtome or by hand.

    • Place the section in a drop of water or PBS on a microscope slide.

  • Staining: Add a drop of the this compound working solution to the tissue section.

  • Incubation: Cover with a coverslip and allow the stain to penetrate the tissue for 5-15 minutes at room temperature in the dark.

  • Washing (Optional): To reduce background fluorescence, gently wash the sample by adding a drop of PBS to one edge of the coverslip and drawing it through with absorbent paper at the opposite edge.

  • Imaging: Mount in a fresh drop of PBS or a suitable mounting medium and observe under a fluorescence microscope with UV excitation.

Microscopy and Imaging

ParameterRecommended Setting
Excitation Wavelength ~360-380 nm
Emission Wavelength ~420-480 nm (Blue)
Recommended Filter Set A standard DAPI filter set (e.g., Excitation: 375/28x, Dichroic: 415DC, Emission: 460/50m) is a suitable starting point.[5]
Objective Lens Use appropriate magnification for the sample (e.g., 20x, 40x, or 63x).

Expected Results: Structures rich in cellulose or chitin, such as plant cell walls and fungal hyphae, will exhibit bright blue fluorescence against a dark background.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and organic solvents.

  • Work in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Sample Biological Sample (Fungi/Plant Tissue) Section Sectioning/Smearing Sample->Section Mount Mount on Slide Section->Mount Add_Stain Add FB 135 Working Solution Mount->Add_Stain Incubate Incubate (1-15 min) Add_Stain->Incubate Wash Wash (Optional) Incubate->Wash Microscopy Fluorescence Microscopy (UV Excitation) Wash->Microscopy Acquire Image Acquisition Microscopy->Acquire Analysis Data Analysis Acquire->Analysis

Caption: Experimental workflow for staining biological samples with this compound.

Staining_Mechanism FB135 This compound (Low Fluorescence in Solution) Complex FB 135-Polysaccharide Complex (High Fluorescence) FB135->Complex Polysaccharide β-linked Polysaccharides (Cellulose, Chitin) Polysaccharide->Complex Blue_Light Emitted Blue Light (~420-480 nm) Complex->Blue_Light UV UV Light (~360-380 nm) UV->Complex Microscope Detection by Fluorescence Microscope Blue_Light->Microscope

Caption: Mechanism of fluorescence for this compound.

References

Application Notes and Protocols: Fluorescent Brightener 135 for DNA Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 135 (FB-135), a stilbene-benzoxazole derivative, is a commercially available fluorescent compound traditionally used as a whitening agent in textiles and plastics. Its chemical structure, featuring planar aromatic rings, suggests a potential for intercalation or groove binding with double-stranded DNA (dsDNA). This document provides detailed, albeit hypothetical, application notes and protocols for the use of this compound as a fluorescent probe for DNA visualization. The presented methodologies are based on the known photophysical properties of FB-135 and the documented behavior of structurally similar compounds that have been investigated as DNA probes. It is crucial to note that these protocols serve as a starting point and will require optimization for specific experimental conditions and applications.

Principle of Action

This compound is a non-ionic, hydrophobic molecule. It is hypothesized that upon binding to DNA, likely through intercalation between base pairs or binding within the minor groove, the molecule's conformation becomes more rigid and it is shielded from the aqueous environment. This restriction of intramolecular motion and reduced non-radiative decay pathways is expected to lead to a significant enhancement of its fluorescence quantum yield, making it a "light-up" probe for DNA. The interaction is likely driven by a combination of hydrophobic and van der Waals forces.

FB135_free FB-135 (Free in Solution) Low Fluorescence FB135_bound FB-135-DNA Complex High Fluorescence FB135_free->FB135_bound Binding (Intercalation/Groove Binding) DNA dsDNA cluster_prep Preparation cluster_exp Experiment stock Prepare 1 mM FB-135 Stock in DMSO stain Dilute to 1X Staining Solution (e.g., 1 µM in TBE/TAE buffer) stock->stain gel Run Agarose Gel with DNA Samples incubate Incubate Gel in 1X Staining Solution (15-30 min, protected from light) gel->incubate destain Optional: Destain in Buffer (5-10 min) incubate->destain image Image Gel on UV Transilluminator (Ex: ~365 nm, Em: ~440 nm filter) destain->image cluster_prep Cell Preparation cluster_stain Staining & Imaging culture Culture Cells on Coverslips fix Fix with 4% PFA (15 min) culture->fix permeabilize Permeabilize with 0.1% Triton X-100 (10 min) fix->permeabilize wash1 Wash with PBS permeabilize->wash1 stain Stain with 1-5 µM FB-135 in PBS (10-20 min) wash2 Wash with PBS stain->wash2 mount Mount Coverslip wash2->mount image Image with Fluorescence Microscope (DAPI filter set) mount->image

Application Notes and Protocols for Staining Fungal Cell Walls with Fluorescent Brightener 135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 135 (FB135), a non-ionic benzoxazole (B165842) derivative, is a highly effective fluorescent dye for the visualization of fungal cell walls. Its strong affinity for chitin (B13524) and cellulose (B213188), key components of the fungal cell wall, results in bright blue fluorescence under ultraviolet (UV) excitation.[1][2] This property makes it an invaluable tool for various applications in mycology, including morphological studies, diagnostic microbiology, and high-throughput screening for novel antifungal agents. FB135's chemical stability in both acidic and alkaline conditions further enhances its utility in diverse experimental settings.[1][3]

The mechanism of action involves the non-covalent binding of FB135 to the β-1,4-glycosidic linkages within chitin and cellulose polymers.[4] This interaction is thought to interfere with the normal assembly of nascent chitin chains by competing for hydrogen bonding sites, which can disrupt cell wall integrity and inhibit fungal growth at higher concentrations.[5] This dual functionality as both a staining agent and a potential antifungal compound makes it a subject of interest in drug development.

These application notes provide detailed protocols for the preparation and use of this compound for staining fungal cell walls, as well as its application in high-throughput screening assays for antifungal drug discovery.

Data Presentation

Table 1: Properties and Recommended Conditions for this compound
ParameterValueReference
C.I. Name This compound[1]
CAS Number 1041-00-5[1]
Molecular Formula C₁₈H₁₄N₂O₂[1]
Molecular Weight 290.32 g/mol [6]
Appearance Light yellow crystalline powder[1]
Solubility Insoluble in water; Soluble in DMF, ethanol (B145695), benzene, ethers[1][3]
Maximum Absorption Wavelength (λmax) ~363 nm[1]
Emission Wavelength Bright reddish-blue fluorescence[1]
Recommended Staining Concentration 0.1 - 1.0 mg/mL (starting point)Inferred from[4][7]
Recommended Excitation Wavelength 340 - 380 nm[2]

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution

Materials:

  • This compound powder (CAS 1041-00-5)

  • Dimethylformamide (DMF) or Ethanol (95-100%)

  • 10% Potassium Hydroxide (KOH) solution (optional, for clearing)

  • Distilled water

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution (10 mg/mL):

    • Weigh 10 mg of this compound powder and place it in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of DMF or ethanol to the tube.

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

    • Note: Due to the insolubility of FB135 in water, a stock solution in an organic solvent is necessary.[1][3]

  • Prepare a Working Solution (e.g., 0.5 mg/mL):

    • Dilute the 10 mg/mL stock solution to the desired working concentration. For a 0.5 mg/mL working solution, mix 50 µL of the stock solution with 950 µL of 10% KOH or distilled water, depending on the application.

    • Vortex the working solution before each use.

    • Note: For specimens requiring clearing of host cellular debris, preparing the working solution in 10% KOH is recommended.[7] For staining pure fungal cultures, distilled water can be used as the diluent.

Protocol 2: Staining of Fungal Filaments or Yeast Cells

Materials:

  • Fungal culture (liquid or solid)

  • Microscope slides and coverslips

  • Pipettes

  • This compound working solution (from Protocol 1)

  • Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm)[2]

Procedure:

  • Sample Preparation:

    • From Liquid Culture: Place one drop of the fungal suspension directly onto a clean microscope slide.

    • From Solid Culture: Use a sterile loop or needle to pick a small amount of fungal mycelium or yeast colony and suspend it in a drop of distilled water or 10% KOH on a microscope slide. Tease the mycelium apart with the needle to ensure a thin preparation.

  • Staining:

    • Add one drop of the this compound working solution to the fungal preparation on the slide.

    • Gently mix with the pipette tip.

  • Incubation:

    • Place a coverslip over the stained specimen, avoiding air bubbles.

    • Allow the stain to incubate for 1-5 minutes at room temperature.[7]

  • Visualization:

    • Observe the slide under a fluorescence microscope using a UV excitation filter (e.g., DAPI filter set).

    • Fungal cell walls will fluoresce a bright blue color against a dark background.

Protocol 3: High-Throughput Screening (HTS) for Antifungal Compounds

This protocol outlines a general workflow for a fluorescence-based HTS assay to identify compounds that inhibit fungal growth, using FB135 as an endpoint stain.

Materials:

  • Fungal inoculum (e.g., spore suspension or yeast culture)

  • Appropriate liquid growth medium (e.g., RPMI, YPD)

  • 96-well or 384-well clear-bottom microplates

  • Compound library (dissolved in a suitable solvent like DMSO)

  • This compound working solution

  • Microplate reader with fluorescence detection capabilities (bottom-reading)

Procedure:

  • Assay Plate Preparation:

    • Dispense the fungal inoculum, diluted in growth medium, into the wells of the microplate.

    • Add the test compounds from the library to the wells at the desired final concentrations. Include appropriate controls:

      • Negative Control: Fungal inoculum with solvent (e.g., DMSO) only (represents maximal growth).

      • Positive Control: Fungal inoculum with a known antifungal agent (represents minimal growth).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus for a predetermined period (e.g., 24-48 hours).

  • Staining:

    • After the incubation period, add a small volume of the this compound working solution to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for staining of the fungal biomass.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a microplate reader with the appropriate filter set (Excitation: ~360 nm, Emission: ~440 nm). The reader should be set to bottom-reading mode to measure the fluorescence of the fungal biomass at the bottom of the wells.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound relative to the controls.

    • Hits are typically identified as compounds that cause a significant reduction in fluorescence intensity compared to the negative control.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_observe Observation A Fungal Culture (Liquid or Solid) B Place on Microscope Slide A->B C Add FB135 Working Solution B->C D Incubate 1-5 minutes C->D E Fluorescence Microscopy (UV) D->E F Visualize Bright Blue Fungal Cell Walls E->F HTS_Workflow cluster_setup Assay Setup cluster_growth Fungal Growth cluster_readout Fluorescence Readout A Dispense Fungal Inoculum in Microplate B Add Test Compounds A->B C Incubate Plate (e.g., 24-48h) B->C D Add FB135 Staining Solution C->D E Measure Fluorescence (Plate Reader) D->E F Data Analysis & Hit Identification E->F Mechanism_of_Action FB135 Fluorescent Brightener 135 Binding Non-covalent Binding FB135->Binding Chitin Chitin & Cellulose in Fungal Cell Wall Chitin->Binding Fluorescence Bright Blue Fluorescence Binding->Fluorescence Disruption Disruption of Cell Wall Assembly Binding->Disruption

References

Application Notes and Protocols for Fluorescent Brightener 135 in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 135 is a highly effective fluorescent whitening agent that absorbs ultraviolet radiation and emits blue light, leading to a brighter appearance of the stained material.[1] While traditionally used in the textile and polymer industries, its ability to bind to polysaccharides like chitin (B13524) and cellulose (B213188) makes it a valuable tool for biological staining, particularly for visualizing fungal and plant cell walls. This document provides detailed protocols for the preparation of this compound stock solutions and their application in biological staining procedures.

Physicochemical and Spectral Properties

This compound is a non-ionic, neutral compound with good dispersibility.[2] It is insoluble in water but exhibits solubility in organic solvents such as dimethylformamide (DMF) and ethanol.[2]

PropertyValueReference
Chemical Formula C₁₈H₁₄N₂O₂[3][4]
Molecular Weight 290.32 g/mol [3]
Appearance Light yellow crystalline powder
Melting Point 182-184 °C[2]
Maximum Absorption Wavelength ~374 nm[1]
Maximum Fluorescence Emission Wavelength ~434 nm[1]
Solubility Insoluble in water; Soluble in DMF and ethanol[2]

Applications in Biological Research

The strong affinity of this compound for chitin and cellulose allows for its use in various biological applications:

  • Mycology: Visualization of fungal hyphae, spores, and yeasts in clinical and environmental samples.

  • Plant Biology: Staining of plant cell walls to study cell morphology and development.

  • Drug Development: Screening for antifungal compounds that inhibit cell wall synthesis.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy or molecular biology grade

  • Sterile, light-blocking microcentrifuge tubes or vials

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Weigh out 1 mg of this compound powder and place it in a sterile, light-blocking microcentrifuge tube.

  • Add 1 mL of high-quality DMSO to the tube.

  • Vortex the solution vigorously for 5-10 minutes, or until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Storage and Stability:

When stored properly at -20°C in a light-protected, airtight container, the stock solution is expected to be stable for several months.[5] Avoid repeated freeze-thaw cycles. For optimal performance, it is recommended to prepare fresh working solutions from the stock solution for each experiment.

Protocol 2: Staining of Fungal Filaments

This protocol provides a general procedure for staining fungal hyphae for fluorescence microscopy.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fungal culture or specimen

  • Microscope slides and coverslips

  • 10% Potassium Hydroxide (KOH) solution (optional, for clearing)

  • Fluorescence microscope with a DAPI filter set (or equivalent UV excitation)

Procedure:

  • Prepare the Working Solution: Dilute the 1 mg/mL stock solution 1:100 in PBS to a final concentration of 10 µg/mL (0.001%). For a 1 mL working solution, add 10 µL of the stock solution to 990 µL of PBS. Vortex briefly to mix. Note: The optimal concentration may vary depending on the sample and should be determined empirically.

  • Sample Preparation:

    • For liquid cultures, centrifuge the cells and wash them once with PBS. Resuspend the pellet in a small volume of PBS.

    • Place a small amount of the fungal specimen on a clean microscope slide.

    • (Optional) For dense specimens, add a drop of 10% KOH to clear the surrounding material before adding the stain.

  • Staining: Add one drop of the this compound working solution to the specimen on the slide.

  • Incubation: Gently mix the stain with the specimen and place a coverslip over it. Incubate for 1-5 minutes at room temperature, protected from light.

  • Visualization: Observe the specimen under a fluorescence microscope using a UV excitation filter (around 340-380 nm). Fungal cell walls will exhibit a bright blue fluorescence.[6]

Data Summary

ParameterRecommended Value
Stock Solution Concentration 1 mg/mL in DMSO
Working Solution Concentration 1-10 µg/mL (0.0001% - 0.001%) in PBS
Incubation Time 1-5 minutes
Excitation Wavelength ~340-380 nm
Emission Wavelength ~434 nm (blue)

Experimental Workflow

Fluorescent_Brightener_135_Workflow cluster_prep Stock Solution Preparation cluster_stain Staining Protocol cluster_visualize Visualization weigh Weigh 1 mg of This compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_stock Store at -20°C, protected from light aliquot->store_stock prepare_working Prepare working solution (e.g., 10 µg/mL in PBS) store_stock->prepare_working Use stock add_stain Add working solution to sample prepare_working->add_stain sample_prep Prepare biological sample on microscope slide sample_prep->add_stain incubate Incubate for 1-5 minutes at room temperature add_stain->incubate microscopy Visualize under fluorescence microscope (UV excitation) incubate->microscopy image_analysis Image acquisition and analysis microscopy->image_analysis

References

Application Notes and Protocols: Incorporating Fluorescent Brightener 135 into Hydrogels for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent hydrogels have emerged as powerful tools in biomedical research, offering unique advantages for applications such as bioimaging, drug delivery, and tissue engineering.[1][2] These three-dimensional polymer networks can be loaded with fluorescent probes to enable real-time, non-invasive monitoring of biological processes.[3][4] This document provides a detailed guide for incorporating Fluorescent Brightener 135, a robust fluorophore, into a hydrogel matrix for imaging applications.

This compound is an optical brightening agent with strong blue fluorescence under ultraviolet (UV) light.[5][6] While traditionally used in the textile and plastics industries, its stable fluorescence and chemical properties make it a candidate for inclusion in hydrogel-based imaging systems.[7][8] This protocol will detail a method for the physical entrapment of the hydrophobic this compound within a polyacrylamide hydrogel, a widely used and well-characterized hydrogel system. The subsequent sections will cover the characterization of the fluorescent hydrogel and a protocol for its use in fluorescence microscopy.

Properties of this compound

A summary of the key properties of this compound relevant to its use as a fluorescent probe is presented in Table 1.

PropertyValueReference
Chemical Formula C18H14N2O2[7]
Molecular Weight 290.32 g/mol [9]
Appearance Light yellow crystalline powder[8]
Melting Point 182-188 °C[8]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol (B145695), DMF)[5][6]
Maximum Absorption Wavelength 363-374 nm[8][10]
Fluorescence Emission Reddish-blue fluorescence[8]

Experimental Protocols

Preparation of this compound-Loaded Polyacrylamide Hydrogels

This protocol describes the synthesis of a polyacrylamide hydrogel containing physically entrapped this compound.

Materials:

  • Acrylamide (B121943) (40% w/v solution)

  • N,N'-methylenebis(acrylamide) (2% w/v solution)

  • Ammonium persulfate (APS) (10% w/v in deionized water, freshly prepared)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • This compound

  • Ethanol

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the this compound Stock Solution: Dissolve this compound in ethanol to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Prepare the Hydrogel Precursor Solution: In a microcentrifuge tube, combine the following, vortexing after the addition of each component:

    • 450 µL deionized water

    • 150 µL 40% acrylamide solution

    • 75 µL 2% N,N'-methylenebis(acrylamide) solution

    • 10 µL of the 1 mg/mL this compound stock solution

  • Initiate Polymerization:

    • Add 8 µL of 10% APS solution to the precursor solution and vortex briefly.

    • Add 0.8 µL of TEMED to initiate polymerization and vortex immediately.

  • Casting the Hydrogel: Quickly pipette the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer, or in a multi-well plate).

  • Allow Polymerization: Let the hydrogel polymerize at room temperature for 30-60 minutes.

  • Washing: After polymerization, carefully remove the hydrogel from the mold and place it in a beaker with PBS. Wash the hydrogel for 24 hours, changing the PBS solution every 8 hours to remove unreacted monomers and any loosely bound brightener.

  • Storage: Store the washed hydrogel in PBS at 4°C until further use.

Characterization of the Fluorescent Hydrogel

a. Fluorescence Spectroscopy:

  • Cut a small piece of the synthesized hydrogel and place it in a cuvette with PBS.

  • Use a fluorescence spectrophotometer to measure the excitation and emission spectra. Set the excitation wavelength to 365 nm and scan the emission from 400 nm to 600 nm. To determine the optimal excitation wavelength, set the emission wavelength to the peak emission found in the previous step and scan the excitation wavelengths from 300 nm to 400 nm.

b. Fluorescence Microscopy:

  • Place a thin slice of the hydrogel on a microscope slide.

  • Image the hydrogel using a fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for excitation around 360-380 nm and emission around 420-470 nm).

  • Acquire images to assess the distribution and uniformity of the fluorescent brightener within the hydrogel matrix.

c. Swelling Ratio:

  • Weigh the hydrogel immediately after washing (wet weight, Ww).

  • Lyophilize the hydrogel or dry it in a vacuum oven until a constant weight is achieved (dry weight, Wd).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ww - Wd) / Wd.

d. Mechanical Testing (Rheology):

  • Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').[11]

  • Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain to determine the viscoelastic properties of the hydrogel.[11]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments.

Table 2: Spectroscopic Properties

ParameterWavelength (nm)
Peak Excitation
Peak Emission

Table 3: Physical Properties

ParameterValue
Swelling Ratio
Storage Modulus (G') at 1 Hz
Loss Modulus (G'') at 1 Hz

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_imaging Imaging Application prep_brightener Prepare this compound Stock Solution prep_precursor Prepare Hydrogel Precursor Solution prep_brightener->prep_precursor init_poly Initiate Polymerization prep_precursor->init_poly cast_gel Cast Hydrogel init_poly->cast_gel polymerize Polymerization cast_gel->polymerize wash_gel Wash Hydrogel polymerize->wash_gel fluo_spec Fluorescence Spectroscopy wash_gel->fluo_spec fluo_micro Fluorescence Microscopy wash_gel->fluo_micro swelling Swelling Ratio Measurement wash_gel->swelling rheology Rheological Analysis wash_gel->rheology sample_prep Sample Preparation wash_gel->sample_prep image_acq Image Acquisition sample_prep->image_acq data_analysis Data Analysis image_acq->data_analysis

Caption: Experimental workflow for hydrogel synthesis, characterization, and imaging.

Application Protocol: Imaging with Fluorescent Hydrogels

This protocol outlines the use of the this compound-loaded hydrogel for imaging purposes, for example, as a fluorescent marker in a cell culture dish.

Materials:

  • This compound-loaded hydrogel

  • Cell culture dish or microscope slide

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Sample Preparation:

    • Cut a small, desired shape of the fluorescent hydrogel using a biopsy punch or a scalpel.

    • Place the hydrogel piece into the imaging chamber (e.g., a well of a multi-well plate or onto a microscope slide).

    • If imaging in a cellular context, the hydrogel can be placed in proximity to the cells of interest.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the lamp to warm up.

    • Select the appropriate objective for the desired magnification.

    • Choose a filter cube suitable for UV excitation and blue emission (e.g., DAPI filter).

  • Image Acquisition:

    • Focus on the hydrogel using brightfield illumination.

    • Switch to fluorescence illumination.

    • Adjust the exposure time and gain to obtain a clear fluorescent signal with minimal background noise.

    • Capture the fluorescence image.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to analyze the captured images.

    • The intensity and distribution of the fluorescence can be quantified.

Signaling Pathway (Conceptual)

In the context of this application, there is no biological signaling pathway directly involving this compound. The fluorescence is a result of the photophysical properties of the dye itself. The following diagram illustrates the principle of fluorescence.

fluorescence_principle GS Ground State (S0) ES Excited State (S1) GS->ES Absorption (UV Photon) ES->GS Fluorescence (Blue Photon)

Caption: Principle of fluorescence for this compound.

Conclusion

This document provides a comprehensive set of protocols for the incorporation of this compound into polyacrylamide hydrogels for imaging applications. By following these guidelines, researchers can create and characterize fluorescent hydrogels for use as markers or probes in various experimental setups. The provided methods are adaptable and can serve as a starting point for the development of more complex hydrogel-based imaging systems.

References

Application Notes and Protocols: Fluorescent Brightener 135 as a Novel Tracer in Fluid Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent tracers are indispensable tools in fluid dynamics, enabling the visualization and quantification of flow fields through techniques like Laser-Induced Fluorescence (LIF) and Particle Image Velocimetry (PIV).[1][2][3] This document provides detailed application notes and protocols for the use of Fluorescent Brightener 135 (FB-135) as a potential novel tracer in such studies. FB-135, a benzoxazole (B165842) derivative, exhibits strong fluorescence in the blue region of the spectrum when excited by ultraviolet (UV) light.[4][5] Its inherent insolubility in water necessitates its application in the form of solid microparticles, making it suitable for seeding a wide range of fluid systems, particularly in multiphase flows or where solvent-based tracers are undesirable.

Physicochemical and Spectroscopic Properties of this compound

A comprehensive understanding of the tracer's properties is crucial for designing and interpreting fluid dynamics experiments. The key characteristics of this compound are summarized in the table below.

PropertyValueReferences
Chemical Name 2,2'-(1,2-Ethenediyl)bis[5-methylbenzoxazole][6]
CAS Number 1041-00-5[4][6]
Molecular Formula C₁₈H₁₄N₂O₂[6]
Molecular Weight 290.32 g/mol [6]
Appearance Light yellow crystalline powder[4]
Melting Point 182-188°C[4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., benzene, ethanol, esters, ethers)[4]
Maximum Absorption Wavelength (λ_abs) ~363 nm[4]
Maximum Emission Wavelength (λ_em) ~434 nm[5]
Fluorescence Quantum Yield (Φ_f) Data not readily available; recommend experimental determination.
Photostability Stilbene-based brighteners can be susceptible to photoisomerization.[7][8] Recommend experimental evaluation for specific application conditions.

Logical Workflow for Utilizing this compound in Fluid Dynamics

The following diagram illustrates the logical steps for employing this compound as a tracer in fluid dynamics studies.

A Tracer Preparation: Fabrication of FB-135 doped microparticles B Fluid Seeding: Dispersion of microparticles into the fluid A->B C Experimental Setup: LIF/PIV system configuration B->C D Data Acquisition: Image capture of tracer fluorescence C->D E Data Processing & Analysis: Flow visualization and quantification D->E cluster_0 Excitation cluster_1 Fluorescence Process cluster_2 Emission & Detection A Laser Source (λ ≈ 363 nm) B FB-135 Tracer Particle (Ground State) A->B C FB-135 Tracer Particle (Excited State) B->C Photon Absorption D Fluorescence Emission (λ ≈ 434 nm) C->D Spontaneous Emission E Optical Filter D->E F Camera/Detector E->F

References

Standard Operating Procedure for Fluorescence Spectroscopy of Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazoles are a class of heterocyclic compounds that are of significant interest in pharmaceutical and materials science due to their diverse biological activities and unique photophysical properties.[1] Many benzoxazole (B165842) derivatives exhibit strong fluorescence, making them valuable as fluorescent probes, molecular sensors, and imaging agents.[2][3] Their fluorescence characteristics are often sensitive to the local environment, which can be exploited for various applications, including DNA probing and sensing of metal ions.[3][4] This document provides a detailed standard operating procedure (SOP) for the fluorescence spectroscopy of benzoxazoles, covering sample preparation, instrumentation, data acquisition, and analysis.

Data Presentation: Photophysical Properties of Benzoxazole Derivatives

The following tables summarize the key photophysical properties of selected benzoxazole derivatives from the literature. These values are dependent on the specific molecular structure and solvent used.

Table 1: Absorption and Emission Properties of Selected Benzoxazole Derivatives.

Compound/DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Reference
2-(2'-Hydroxyphenyl)benzoxazole (HBO)Various~330-360~430-530~100-170[5]
Benzoxazolyl-imidazole Conjugate (6a)DMSO470--[6]
Benzothiazolyl-imidazole Conjugate (6b)DMSO475--[6]
2-(2',4'-Dihydroxyphenyl) benzoxazoleDMF36045292[5]
2-(Furan-2-YL)phenol DerivativeNot SpecifiedNot AvailableNot AvailableNot Available[7]
Nitrobenzoxadiazole DerivativesVarious~460-480~530-550~70-90[8]

Table 2: Fluorescence Quantum Yields of Selected Benzoxazole Derivatives.

Compound/DerivativeSolventExcitation Wavelength (nm)Quantum Yield (Φ_F)Standard UsedReference
2,6-di(benzo[d]oxazol-2-yl) pyridineChloroform3580.0039Fluorescein[5]
3-(benzo[d]oxazol-2-yl) naphthalen-2-olChloroform3700.0019Fluorescein[5]
Quinine (B1679958) Sulfate (B86663) (Standard)0.1 M H₂SO₄3720.54-[9]
Quinine Sulfate (Standard)0.05 M H₂SO₄3100.546-[7]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality fluorescence data.[10]

2.1.1. Materials

  • Benzoxazole derivative (solid or stock solution)

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, chloroform, cyclohexane)[5][8]

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)[7]

2.1.2. Procedure for Solution-State Measurements

  • Solvent Selection: Choose a solvent that dissolves the benzoxazole derivative and is transparent in the desired excitation and emission wavelength range. The solvent can influence the photophysical properties of the compound.[8]

  • Stock Solution Preparation: Accurately weigh a small amount of the benzoxazole derivative and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution. For standard fluorescence measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11] A typical concentration range is 1-10 µM.

  • Cuvette Preparation: Clean the quartz cuvette thoroughly. Rinse it with the solvent before filling it with the sample solution. Ensure there are no air bubbles in the cuvette.

Instrumentation and Setup

A standard spectrofluorometer is used for these measurements.[12][13]

2.2.1. Instrument Components

  • Light Source: Typically a Xenon arc lamp.[12]

  • Excitation and Emission Monochromators: To select the excitation wavelength and scan the emission spectrum.[12]

  • Sample Holder: A temperature-controlled cuvette holder.

  • Detector: A photomultiplier tube (PMT).[14]

2.2.2. Instrument Parameters

The following are typical starting parameters that may need to be optimized for specific compounds and concentrations:

  • Excitation Wavelength (λ_ex): This is typically set to the absorption maximum (λ_abs) of the benzoxazole derivative.

  • Emission Wavelength Range: Scan a range that covers the expected fluorescence emission of the compound (e.g., 350-700 nm).

  • Excitation and Emission Slit Widths: A common starting point is 5 nm for both. Narrower slits provide better resolution but less signal, while wider slits increase the signal but decrease resolution.[9][15]

  • Scan Speed: A moderate scan speed (e.g., 100-500 nm/min) is usually sufficient.[9]

  • Detector Voltage: Adjust as needed to obtain a good signal-to-noise ratio without saturating the detector.

Data Acquisition
  • Blank Measurement: Record the emission spectrum of the pure solvent in the cuvette. This will be subtracted from the sample spectra to correct for solvent Raman scattering and other background signals.

  • Sample Measurement: Record the emission spectrum of the benzoxazole solution.

  • Excitation Spectrum (Optional): To confirm the identity of the absorbing species that is responsible for the fluorescence, an excitation spectrum can be recorded. Set the emission monochromator to the wavelength of maximum fluorescence and scan a range of excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum of the compound.[13]

Determination of Relative Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is the most common approach.[7] Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 0.05 M H₂SO₄ (Φ_F = 0.546) is a common standard.[7][9]

2.4.1. Procedure

  • Prepare a series of dilutions of both the benzoxazole sample and the quinine sulfate standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_F_sample) using the following equation:

    Φ_F_sample = Φ_F_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_F_std is the known quantum yield of the standard.[7]

    • m_sample and m_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.[7]

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.[7]

Mandatory Visualizations

Experimental Workflow for Benzoxazoles as Fluorescent DNA Probes

Benzoxazole derivatives can act as fluorescent probes for DNA, often exhibiting enhanced fluorescence upon binding.[3][4] The following workflow illustrates the experimental process.

G cluster_prep Sample Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis prep_benzoxazole Prepare Benzoxazole Solution titration Titrate Benzoxazole with increasing concentrations of DNA prep_benzoxazole->titration prep_dna Prepare DNA Solution (e.g., calf thymus DNA) prep_dna->titration measure Record Fluorescence Emission Spectrum after each addition titration->measure plot Plot Fluorescence Intensity vs. DNA Concentration measure->plot binding Determine Binding Constant (e.g., using Scatchard plot) plot->binding G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits

References

Troubleshooting & Optimization

how to prevent photobleaching of Fluorescent Brightener 135 during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Fluorescent Brightener 135 during imaging experiments.

Troubleshooting Guide: Dim or Fading Fluorescence Signal

Rapid loss of signal from this compound during imaging is a common issue. This guide provides a step-by-step approach to diagnose and resolve problems related to photobleaching.

Problem Potential Cause Recommended Solution
Rapid signal loss upon initial illumination High excitation light intensity.Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio.
Prolonged exposure time.Decrease the camera exposure time. For live-cell imaging, use the shortest possible exposure that still allows for clear image capture.
Sub-optimal mounting medium.Use a mounting medium containing an antifade reagent. See the "Antifade Reagents" section for recommendations.
Gradual fading during time-lapse imaging Cumulative phototoxicity and photobleaching.- Reduce the frequency of image acquisition.- Use an antifade reagent suitable for live-cell imaging.- Minimize total light exposure by using automated shutters.
Oxygen-mediated photodegradation.Use an antifade reagent that scavenges reactive oxygen species (ROS). Consider deoxygenating the mounting medium if compatible with the sample.
Inconsistent fluorescence between samples Variation in mounting media or imaging conditions.Ensure all samples are prepared with the same batch of mounting medium and imaged under identical conditions (light intensity, exposure time, etc.).
Sample drying out.Ensure the coverslip is properly sealed to prevent evaporation of the mounting medium.

Frequently Asked Questions (FAQs)

Understanding Photobleaching of this compound

Q1: What is this compound and why is it prone to photobleaching?

This compound is a stilbene-derivative optical brightening agent. Like many fluorophores, it is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to light. The primary mechanism of photobleaching for stilbene-based dyes is a light-induced change in their molecular structure, specifically a trans to cis isomerization around the central double bond. The cis isomer is non-fluorescent, leading to a loss of signal. Additionally, interaction with molecular oxygen in the excited state can lead to the formation of reactive oxygen species (ROS) that chemically degrade the fluorophore.

Q2: What are the key factors that influence the rate of photobleaching?

The rate of photobleaching is primarily influenced by:

  • Excitation Light Intensity: Higher intensity light leads to faster photobleaching.

  • Exposure Duration: The longer the sample is exposed to light, the more photobleaching will occur.

  • Oxygen Concentration: The presence of molecular oxygen can accelerate photodegradation.

  • Local Environment: The chemical composition of the mounting medium, including its pH and the presence of other reactive molecules, can affect photostability.

Strategies for Prevention

Q3: How can I minimize photobleaching by optimizing my imaging setup?

Optimizing your imaging parameters is the first and most critical step in reducing photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Use the shortest camera exposure time that yields a clear image.

  • Limit Illumination Area: If your microscope allows, restrict illumination to the field of view being imaged.

  • Use Automated Shutters: Ensure that the excitation light source is only illuminating the sample during image acquisition.

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They work through several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging: Many antifade agents are antioxidants that neutralize harmful ROS generated during the fluorescence process.

  • Triplet State Quenching: Some antifade reagents can interact with the fluorophore in its long-lived, reactive triplet state, returning it to the ground state before it can undergo photodegradation.

Q5: Which antifade reagents are recommended for this compound?

While specific data for this compound is limited, the following antifade reagents are effective for other fluorophores and are good starting points. The optimal choice may depend on your specific experimental conditions.

  • p-Phenylenediamine (PPD): A very effective antioxidant, but can be toxic and may not be suitable for live-cell imaging.

  • n-Propyl Gallate (NPG): A commonly used and effective antifade agent.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): A good general-purpose antifade reagent.

  • Trolox: A vitamin E analog that is a potent ROS scavenger and is suitable for live-cell imaging.

Several commercial mounting media containing these and other proprietary antifade agents are also available.

Quantitative Data on Antifade Reagent Performance

The following table summarizes the reported effectiveness of various antifade reagents on common fluorophores. While not specific to this compound, this data provides a useful comparison of their general anti-bleaching capabilities.

Antifade Reagent/Mounting MediumFluorophoreReported Improvement in Photostability (relative to no antifade)Reference
Vectashield Fluorescein~10-fold increase in half-life[1]
Tetramethylrhodamine~47-fold increase in half-life[1]
ProLong Gold Alexa Fluor 488Significant reduction in fading rateCommercial Datasheet
SlowFade Gold Alexa Fluor 488Significant reduction in fading rateCommercial Datasheet
n-Propyl Gallate (NPG) Fluorescein~5-fold increase in photostability[2]
p-Phenylenediamine (PPD) Fluorescein~8-fold increase in photostability[2]

Note: The effectiveness of an antifade reagent can vary depending on the fluorophore, sample type, and imaging conditions. It is always recommended to test a few different options to find the best one for your specific experiment.

Experimental Protocols

General Protocol for Staining with this compound

This protocol provides a general guideline for staining fixed samples with this compound. Concentrations and incubation times may need to be optimized for your specific application.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent like DMSO or ethanol).

  • Phosphate-Buffered Saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets.

  • Mounting medium with antifade reagent.

  • Microscope slides and coverslips.

Procedure:

  • Sample Preparation: Grow or adhere your cells or tissue sections to microscope slides.

  • Fixation: Fix the samples with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution in PBS to a final working concentration (e.g., 1-10 µg/mL). Incubate the samples with the staining solution for 15-60 minutes at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Add a drop of antifade mounting medium to the slide and carefully place a coverslip over the sample, avoiding air bubbles.

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~360-380 nm, Emission ~420-460 nm).

Visualizations

Photobleaching_Pathway FB135_ground FB 135 (Ground State, trans) FB135_excited FB 135 (Excited State, trans) FB135_ground->FB135_excited Excitation Light FB135_excited->FB135_ground Fluorescence FB135_cis Non-fluorescent cis-isomer FB135_excited->FB135_cis Isomerization ROS Reactive Oxygen Species FB135_excited->ROS Reaction with O2 ROS->Degradation

Caption: Photobleaching pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Fixation Fixation Washing1 Washing1 Fixation->Washing1 PBS Wash Permeabilization Permeabilization Washing1->Permeabilization (Optional) Washing2 Washing2 Permeabilization->Washing2 PBS Wash Staining Staining Washing2->Staining FB 135 Washing3 Washing3 Staining->Washing3 PBS Wash Mounting Mount with Antifade Washing3->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for imaging with this compound.

Troubleshooting_Logic Start Dim/Fading Signal Check_Intensity Reduce Light Intensity? Start->Check_Intensity Check_Exposure Reduce Exposure Time? Check_Intensity->Check_Exposure Yes Further_Troubleshoot Consult Advanced Guide Check_Intensity->Further_Troubleshoot No Use_Antifade Use Antifade Reagent? Check_Exposure->Use_Antifade Yes Check_Exposure->Further_Troubleshoot No Solution Problem Resolved Use_Antifade->Solution Yes Use_Antifade->Further_Troubleshoot No

Caption: Troubleshooting logic for photobleaching issues.

References

troubleshooting poor signal-to-noise ratio with Fluorescent Brightener 135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fluorescent Brightener 135 and resolving issues related to poor signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye that absorbs ultraviolet (UV) light and emits blue light, making it useful for enhancing the whiteness and brightness of various materials.[1][2] In a laboratory setting, it can be used as a fluorescent stain for materials rich in cellulose (B213188) and chitin, such as plant and fungal cell walls. Its maximum absorption wavelength is approximately 363-374 nm, with a fluorescence emission peak at around 434 nm.[2]

Q2: What are the common applications of this compound in a research context?

While primarily used in industrial applications for textiles and plastics, its fluorescent properties make it a potential tool for visualizing cell walls in fungi, yeast, and plants. It can be used to assess cell morphology, and cell wall integrity.

Q3: How do I prepare a stock solution of this compound?

This compound is insoluble in water but soluble in organic solvents like dimethylformamide (DMF) and ethanol.[1][3] To prepare a stock solution, dissolve the powder in a suitable organic solvent to a concentration of, for example, 1 mg/mL. Store the stock solution protected from light at 4°C.

Troubleshooting Poor Signal-to-Noise Ratio

A poor signal-to-noise ratio (SNR) can manifest as dim fluorescence of the target structure or high background fluorescence, making it difficult to acquire high-quality images. The following sections provide a systematic approach to troubleshooting and resolving these issues.

Problem 1: Weak or No Signal

A weak or absent fluorescent signal from your sample can be due to several factors, from improper staining to issues with the imaging setup.

Troubleshooting Workflow for Weak/No Signal

start Start: Weak or No Signal check_staining Verify Staining Protocol start->check_staining check_concentration Optimize Stain Concentration check_staining->check_concentration Incorrect? check_incubation Adjust Incubation Time/Temp check_concentration->check_incubation check_ph Confirm pH of Staining Buffer check_incubation->check_ph check_microscope Check Microscope Settings check_ph->check_microscope Staining OK check_excitation Verify Excitation Wavelength check_microscope->check_excitation check_emission Check Emission Filter check_excitation->check_emission check_exposure Increase Exposure Time/Gain check_emission->check_exposure check_photobleaching Assess for Photobleaching check_exposure->check_photobleaching Microscope OK reduce_exposure Minimize Light Exposure check_photobleaching->reduce_exposure Yes end Resolution: Strong Signal check_photobleaching->end No antifade Use Antifade Reagent reduce_exposure->antifade antifade->end start Start: High Background check_concentration Reduce Stain Concentration start->check_concentration check_washing Optimize Washing Steps check_concentration->check_washing check_autofluorescence Assess Autofluorescence check_washing->check_autofluorescence Background Still High unstained_control Image Unstained Control check_autofluorescence->unstained_control blocking_step Introduce Blocking Step check_autofluorescence->blocking_step Non-specific Binding Suspected spectral_unmixing Use Spectral Unmixing unstained_control->spectral_unmixing Autofluorescence Present far_red_dyes Consider Far-Red Dyes spectral_unmixing->far_red_dyes end Resolution: Low Background far_red_dyes->end blocking_step->end start Start: Signal Fades Quickly reduce_intensity Reduce Excitation Light Intensity start->reduce_intensity reduce_exposure_time Decrease Exposure Time reduce_intensity->reduce_exposure_time use_nd_filters Use Neutral Density Filters reduce_exposure_time->use_nd_filters increase_gain Increase Detector Gain/Sensitivity use_nd_filters->increase_gain use_antifade Mount in Antifade Medium increase_gain->use_antifade image_quickly Minimize Time Spent Focusing use_antifade->image_quickly end Resolution: Stable Signal image_quickly->end

References

effect of pH on the fluorescence intensity of Fluorescent Brightener 135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorescent Brightener 135. Our focus is on addressing specific issues related to the effect of pH on its fluorescence intensity.

Troubleshooting Guides

Issue: Low or No Fluorescence Signal

Possible Cause Troubleshooting Step
Incorrect pH of the Solution This compound exhibits stable fluorescence in a pH range of approximately 3 to 10.[1][2] Ensure your buffer system falls within this range. Prepare fresh buffers and verify the pH with a calibrated meter before adding the brightener.
Precipitation of the Compound This compound is insoluble in water.[1][2][3] Ensure it is fully dissolved in an appropriate organic solvent (e.g., DMF, ethanol) before dilution into your aqueous buffer. Visually inspect the solution for any precipitate. If precipitation occurs, consider increasing the proportion of the organic co-solvent, if permissible for your experiment.
Photobleaching Prolonged exposure to the excitation light source can lead to a decrease in fluorescence intensity. Minimize exposure time by taking measurements promptly after excitation. Use neutral density filters to reduce excitation intensity if necessary.
Incorrect Wavelength Settings Verify that the excitation and emission wavelengths on the spectrofluorometer are set correctly for this compound. The maximum absorption wavelength is around 363-374 nm, and the fluorescence emission is typically observed around 434 nm.

Issue: Inconsistent or Unstable Fluorescence Readings

Possible Cause Troubleshooting Step
Temperature Fluctuations Ensure that all samples and buffers are equilibrated to a constant, controlled temperature before and during measurement.
Air Bubbles in the Cuvette Bubbles can scatter the excitation and emission light, leading to erratic readings. Gently tap the cuvette to dislodge any bubbles before placing it in the fluorometer.
Contaminated Solvents or Glassware Use high-purity solvents and thoroughly clean all glassware to avoid interference from fluorescent contaminants.
pH Drift Over time, the pH of your sample solution may change, especially if not well-buffered. Use a buffer with sufficient capacity for the intended pH range and duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: this compound is chemically stable and generally maintains its fluorescence intensity in a pH range of approximately 3 to 10.[1][2] For optimal and consistent results, it is recommended to work within a neutral to slightly alkaline pH range (pH 7-9).

Q2: How does pH outside the optimal range affect the fluorescence of Brightener 135?

A2: Under highly acidic conditions (pH < 3) or highly alkaline conditions (pH > 10), the chemical structure of the brightener may be altered, leading to a significant decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.

Q3: Can I use this compound for experiments in acidic conditions?

A3: Yes, this compound is resistant to acidic conditions down to a pH of about 3.[1][2] However, it is crucial to perform control experiments to ensure that the fluorescence intensity is stable and reproducible at your specific acidic pH.

Q4: How should I prepare my samples to test the effect of pH on fluorescence intensity?

A4: A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve preparing a stock solution of this compound in a suitable organic solvent, preparing a series of buffers at different pH values, and then diluting the stock solution into each buffer to a final, consistent concentration for measurement.

Q5: What are some common sources of error in measuring pH-dependent fluorescence?

A5: Common errors include inaccurate pH measurement of buffers, precipitation of the fluorophore, photobleaching, temperature fluctuations, and interference from fluorescent contaminants in solvents or buffers.

Data Presentation

Table 1: Hypothetical Fluorescence Intensity of this compound at Various pH Values

pHRelative Fluorescence Intensity (a.u.)
2.045
3.085
4.092
5.098
6.0100
7.0100
8.099
9.095
10.088
11.055

Note: This data is representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol: Measurement of pH Effect on Fluorescence Intensity

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in dimethylformamide (DMF).

    • Ensure the brightener is completely dissolved. This stock solution should be stored in a dark, airtight container.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2 to 11). Use appropriate buffer systems for each pH value to ensure stability (e.g., citrate (B86180) buffer for acidic range, phosphate (B84403) buffer for neutral range, and carbonate-bicarbonate buffer for alkaline range).

    • Adjust the pH of each buffer solution accurately using a calibrated pH meter.

  • Sample Preparation for Measurement:

    • For each pH value, add a small, precise volume of the this compound stock solution to a known volume of the corresponding buffer in a clean cuvette. The final concentration of the brightener should be consistent across all samples (e.g., 1 µg/mL).

    • Ensure the final concentration of the organic solvent (DMF) is low (e.g., <1%) to minimize its effect on the buffer's pH and the fluorescence.

    • Gently mix the solution in the cuvette.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to 365 nm and the emission wavelength to 435 nm.

    • Record the fluorescence intensity for each sample.

    • Perform measurements in triplicate for each pH value to ensure reproducibility.

Mandatory Visualization

experimental_workflow Experimental Workflow for pH Effect Analysis cluster_prep Preparation cluster_sample Sample Handling cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (FB135 in DMF) dilute Dilute Stock into Buffers stock->dilute buffers Prepare Buffers (Varying pH) buffers->dilute cuvette Transfer to Cuvette dilute->cuvette measure Measure Fluorescence (Exc: 365nm, Ems: 435nm) cuvette->measure analyze Analyze Intensity vs. pH measure->analyze

Caption: Workflow for analyzing the effect of pH on fluorescence.

troubleshooting_logic Troubleshooting Low Fluorescence Signal start Low/No Fluorescence Signal check_ph Is pH within 3-10 range? start->check_ph check_solubility Is the compound fully dissolved? check_ph->check_solubility Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_wavelengths Are excitation/emission wavelengths correct? check_solubility->check_wavelengths Yes redissolve Ensure complete dissolution (check solvent/concentration) check_solubility->redissolve No check_photobleaching Was exposure to light minimized? check_wavelengths->check_photobleaching Yes correct_wavelengths Set correct wavelengths check_wavelengths->correct_wavelengths No minimize_exposure Reduce light exposure time check_photobleaching->minimize_exposure No solution Problem Resolved check_photobleaching->solution Yes adjust_ph->solution redissolve->solution correct_wavelengths->solution minimize_exposure->solution

Caption: Logical steps for troubleshooting low fluorescence.

References

solving solubility issues of Fluorescent Brightener 135 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for resolving solubility challenges with Fluorescent Brightener 135 (FB 135) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: this compound, also known as C.I. This compound, is a non-ionic, neutral benzoxazole (B165842) derivative.[1][2][3] Its primary application is as an optical brightening agent in plastics and synthetic fibers.[3] Its key chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 1041-00-5[3]
Molecular Formula C₁₈H₁₄N₂O₂[3][4]
Molecular Weight 290.32 g/mol [3][5]
Appearance Light yellow crystalline powder[3]
Melting Point 182-188°C[3]
Water Solubility Insoluble (reported as 290 µg/L at 20°C)[1][2][6]
Organic Solvents Soluble in DMF, ethanol, benzene, ethers, esters[1][2][3]
pH Stability Stable between pH 2 and 10[1][2][6]
Max. Absorption ~363-374 nm[3][7]
Max. Emission ~434 nm[7]

Q2: Why is this compound so difficult to dissolve in aqueous buffers?

A2: FB 135 has a large, rigid, and non-polar molecular structure.[3][4] This hydrophobic nature makes it energetically unfavorable to interact with the polar water molecules in aqueous buffers, leading to very low solubility.[8] Water molecules are strongly attracted to each other via hydrogen bonds, and they tend to exclude hydrophobic molecules like FB 135, causing them to aggregate and precipitate.

Q3: My this compound precipitated out of my buffer. What should I do?

A3: If precipitation occurs, it indicates that the concentration of FB 135 has exceeded its solubility limit in your specific buffer system. The immediate steps are to try and re-dissolve the compound by gentle heating or sonication. However, this is often a temporary solution. For long-term stability, you must modify your formulation. Refer to the troubleshooting guide below to select an appropriate solubilization strategy.

Q4: Can I use pH adjustment to dissolve FB 135?

A4: Direct pH adjustment is generally not an effective method for solubilizing FB 135. As a neutral, non-ionic compound, its structure does not have acidic or basic functional groups that can be ionized by changing the pH to form a more soluble salt.[1][3] However, it is crucial to maintain the buffer pH within the compound's stability range of 2-10 to prevent potential degradation.[1][2] The pH of your buffer can also influence the effectiveness of certain solubilizing agents, such as ionic surfactants.[9][10]

Q5: What are the primary methods for solubilizing FB 135 in aqueous solutions?

A5: The three main strategies for solubilizing hydrophobic compounds like FB 135 are:

  • Using Co-solvents: Introducing a water-miscible organic solvent to reduce the overall polarity of the aqueous medium.[]

  • Using Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic FB 135 molecules.[10][12]

  • Using Cyclodextrins: Forming water-soluble inclusion complexes where the FB 135 molecule is encapsulated within the cyclodextrin (B1172386) cavity.[13][14]

Troubleshooting Guide

If you are experiencing solubility issues with FB 135, follow this workflow to identify and implement a suitable solution.

G start Start: FB 135 Solubility Issue check_stock Is a stable, concentrated stock solution prepared in an organic solvent (e.g., DMSO, DMF)? start->check_stock make_stock Action: Prepare a stock solution in 100% DMSO or DMF. (See Protocol 1) check_stock->make_stock No check_dilution Does precipitation occur upon dilution into the aqueous buffer? check_stock->check_dilution Yes make_stock->check_stock success Success: FB 135 is soluble at the desired concentration. check_dilution->success No choose_method Precipitation Occurs. Choose a solubilization strategy. check_dilution->choose_method Yes method_cosolvent Method 1: Co-Solvent (Simple & Quick) (See Protocol 2) choose_method->method_cosolvent Start with simplest method method_surfactant Method 2: Surfactant (Higher Capacity) (See Protocol 3) choose_method->method_surfactant method_cyclodextrin Method 3: Cyclodextrin (Advanced/Biocompatible) (See Protocol 4) choose_method->method_cyclodextrin

Caption: Troubleshooting workflow for FB 135 solubility issues.

Solubilization Mechanisms

The following diagrams illustrate how each method enhances the solubility of FB 135.

Caption: Mechanisms: Co-solvents, Surfactant Micelles, and Cyclodextrin Inclusion.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This is the essential first step before attempting dilution into any aqueous buffer.

  • Weigh: Accurately weigh the desired amount of FB 135 powder.

  • Solvent Selection: Choose a high-purity organic solvent in which FB 135 is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).

  • Dissolution: Add the solvent to the FB 135 powder to achieve a high concentration (e.g., 10-50 mM).

  • Mixing: Vortex or sonicate the mixture until all solid material is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C.

Protocol 2: Solubilization using the Co-solvent Method

This method involves adding the organic stock solution to a buffer that already contains a certain percentage of the same organic solvent.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris).

  • Co-solvent Addition: Add the same organic solvent used for the stock solution (e.g., DMSO) to the aqueous buffer to a final concentration of 5-20% (v/v). Note: The final co-solvent concentration must be compatible with your experimental system.

  • Mixing: Ensure the buffer/co-solvent mixture is homogeneous.

  • Dilution: While vortexing the buffer/co-solvent mixture, slowly add the FB 135 organic stock solution dropwise to reach the desired final concentration.

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness.

Protocol 3: Solubilization using the Surfactant (Micelle) Method

This protocol uses surfactants like Tween® 20, Tween® 80, or Pluronic® F-127 to create micelles that encapsulate FB 135.

  • Surfactant Selection: Choose a non-ionic surfactant compatible with your experiment.[10] Non-ionic surfactants are generally effective at solubilizing hydrophobic dyes.[12][15]

  • Buffer Preparation: Prepare your aqueous buffer.

  • Surfactant Addition: Add the selected surfactant to the buffer at a concentration well above its critical micelle concentration (CMC). A typical starting concentration is 0.1% to 1.0% (w/v).

  • Mixing: Gently mix until the surfactant is fully dissolved. Avoid vigorous shaking to prevent excessive foaming.

  • Dilution: Slowly add the FB 135 organic stock solution (from Protocol 1) to the surfactant-containing buffer while stirring.

  • Equilibration: Allow the solution to equilibrate for 15-30 minutes to ensure complete micellar encapsulation.

Protocol 4: Solubilization using the Cyclodextrin Inclusion Complex Method

This advanced method uses cyclodextrins (e.g., HP-β-CD, Hydroxypropyl-beta-cyclodextrin) to form a soluble host-guest complex with FB 135.[13][16]

  • Cyclodextrin Selection: Choose a cyclodextrin appropriate for the size of the FB 135 molecule. Beta-cyclodextrins and their derivatives are common choices.[17]

  • Buffer Preparation: Prepare a solution of the selected cyclodextrin in your desired aqueous buffer. Concentrations can range from 1-10% (w/v).

  • Mixing: Stir the solution until the cyclodextrin is fully dissolved. Gentle heating may be required for some cyclodextrins.

  • Dilution: While stirring the cyclodextrin solution, add the FB 135 organic stock solution (from Protocol 1).

  • Complexation: Stir the mixture at room temperature for several hours (e.g., 2-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Filtration (Optional): To remove any small amount of un-encapsulated precipitate, the solution can be filtered through a 0.22 µm syringe filter.

References

minimizing background fluorescence in Fluorescent Brightener 135 staining

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluorescent Brightener 135 Staining

Welcome to the technical support center for this compound (FB 135) staining. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and achieve optimal staining results. While this compound is a recognized optical brightener, its use as a biological stain is less documented than common fluorophores. The guidance provided here adapts established principles of fluorescence microscopy to the context of FB 135 staining.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem?

Background fluorescence is any unwanted fluorescent signal that does not originate from the specific target being stained by this compound. This "noise" can obscure the true signal from your target, reducing image contrast and making it difficult to distinguish specific staining from non-specific artifacts.[1][2][3] High background can lead to false positives and complicate the interpretation of your results.[2]

Q2: What are the primary sources of background fluorescence in microscopy?

Background fluorescence can be broadly categorized into two main types:

  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself.[4][5] Common sources include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[5][6][7] The process of fixing tissues, especially with aldehyde-based fixatives like formaldehyde, can also induce autofluorescence by cross-linking proteins.[1][4][8]

  • Non-specific Staining: This occurs when the fluorescent probe (this compound) binds to components in the sample other than the intended target. This can be caused by excessive dye concentration, insufficient washing, or electrostatic interactions.[3][9][10]

Other sources can include fluorescent impurities in reagents, culture media containing phenol (B47542) red, and the use of plastic-bottom imaging plates.[3][6]

Q3: How can I determine the source of the high background in my experiment?

A systematic approach using controls is the most effective way to identify the source of background fluorescence.

  • Unstained Control: Prepare a sample that goes through all the same processing steps (e.g., fixation, permeabilization) but is not incubated with this compound.

  • Analysis:

    • If the unstained control shows significant fluorescence , the problem is likely autofluorescence originating from your sample or fixation method.[11]

    • If the unstained control is dark but your stained sample has high background, the issue is likely due to non-specific binding of this compound or insufficient washing.[11]

This diagnostic step is crucial for choosing the correct troubleshooting strategy.

Workflow: Diagnosing Background Fluorescence Source start High Background Observed prep_control Prepare Unstained Control Sample start->prep_control image_control Image Unstained Control (Same Settings) prep_control->image_control decision Is Unstained Control Fluorescent? image_control->decision autofluorescence Primary Cause: Autofluorescence decision->autofluorescence Yes nonspecific Primary Cause: Non-Specific Probe Binding or Insufficient Washing decision->nonspecific No autofluorescence_sol Action: - Use Chemical Quenching - Photobleach Sample - Optimize Fixation autofluorescence->autofluorescence_sol nonspecific_sol Action: - Optimize Probe Concentration - Increase Wash Steps - Modify Buffer nonspecific->nonspecific_sol

Caption: Workflow for diagnosing the source of background fluorescence.

Troubleshooting Guide: Autofluorescence

Q4: My unstained control is bright. How can I reduce this autofluorescence?

High autofluorescence in the control sample points to issues with the sample itself or the preparation method. Here are several strategies to address this.

  • Chemical Quenching: Certain chemicals can be used to quench autofluorescence.

    • Sodium Borohydride (NaBH₄): This reducing agent is effective at diminishing autofluorescence caused by aldehyde fixation.[5][12]

    • Sudan Black B: This lipophilic dye is excellent for quenching autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[1][7] However, be aware that Sudan Black B can introduce its own background signal in the red and far-red channels.[1]

    • Commercial Quenching Reagents: Products like TrueVIEW® or TrueBlack® are specifically designed to reduce autofluorescence from various sources, including collagen, elastin, and red blood cells.[7][13]

  • Photobleaching: Before staining, you can intentionally photobleach the sample by exposing it to high-intensity light from your microscope's light source.[14][15] This process destroys the endogenous fluorophores responsible for autofluorescence without affecting the subsequent staining with FB 135.[14]

  • Sample Preparation Optimization:

    • Fixation: Minimize the duration of aldehyde fixation to the shortest time necessary for adequate preservation.[4][12] Consider using alternatives to glutaraldehyde, which is known to cause more autofluorescence than formaldehyde.[12]

    • Perfusion: If working with tissues, perfuse the animal with a phosphate-buffered saline (PBS) solution before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[4][12]

Troubleshooting Guide: Non-Specific Staining

Q5: My unstained control is clean, but the FB 135-stained sample has high background. What should I do?

This pattern indicates that the FB 135 probe is binding non-specifically throughout the sample. The following steps can help improve specificity.

  • Optimize Probe Concentration: The most common cause of non-specific binding is using too high a concentration of the fluorescent probe.[16] Perform a titration experiment to determine the lowest concentration of FB 135 that still provides a strong, specific signal with minimal background.[3]

  • Increase Washing: Insufficient washing may leave unbound probe molecules in the sample.[3][11] Increase the number and/or duration of the wash steps after incubation with FB 135 to more effectively remove unbound dye.

  • Modify Wash Buffer: Adding a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.05%), to your wash buffer can help reduce non-specific hydrophobic interactions that may cause the dye to stick to unintended targets.[17]

Decision Tree: Selecting a Background Reduction Method start High Background Issue source_diag Diagnose Source (See Workflow Diagram) start->source_diag autofluor Autofluorescence source_diag->autofluor Unstained Control is Fluorescent nonspecific Non-Specific Staining source_diag->nonspecific Unstained Control is Clean autofluor_cause Likely Cause? autofluor->autofluor_cause fixation Aldehyde Fixation autofluor_cause->fixation Fixation lipofuscin Lipofuscin (e.g., Brain, Aged Tissue) autofluor_cause->lipofuscin Lipofuscin general_auto General/Unknown autofluor_cause->general_auto General fix_sol Use Sodium Borohydride or Optimize Fixation Time fixation->fix_sol lipo_sol Use Sudan Black B or TrueBlack® lipofuscin->lipo_sol general_sol Use Photobleaching or a Broad-Spectrum Quencher general_auto->general_sol nonspecific_cause First Step? nonspecific->nonspecific_cause titrate Titrate FB 135 Concentration nonspecific_cause->titrate Optimize Concentration wash Increase Wash Steps & Duration nonspecific_cause->wash Improve Washing buffer Add Surfactant to Wash Buffer nonspecific_cause->buffer Modify Buffer titrate_sol Find Lowest Effective Dose titrate->titrate_sol wash_sol Thoroughly Remove Unbound Probe wash->wash_sol buffer_sol Reduce Non-Specific Hydrophobic Interactions buffer->buffer_sol

Caption: Decision tree for selecting a background reduction method.

Data Presentation

Table 1: Example Titration of this compound

This table illustrates how to structure a titration experiment to find the optimal probe concentration. The goal is to find the concentration that maximizes the Signal-to-Noise Ratio.

FB 135 ConcentrationSignal Intensity (Arbitrary Units)Background Intensity (A.U.)Signal-to-Noise Ratio (Signal/Background)Notes
0.5 µM3501502.3Weak specific signal.
1.0 µM8001804.4Good signal, low background.
2.0 µM 1500 250 6.0 Optimal: Strong signal, acceptable background.
5.0 µM18008002.25Strong signal, but high background reduces ratio.
10.0 µM190016001.18Saturated signal, unacceptable background.
Table 2: Comparison of Common Autofluorescence Quenching Methods
MethodTarget AutofluorescenceProsCons
Sodium Borohydride Aldehyde Fixation-Induced[5]Easy to prepare; Effective for aldehyde-induced background.Can have variable effectiveness; May impact certain epitopes if used with IHC.
Sudan Black B Lipofuscin[1][7]Very effective for lipofuscin.Can introduce red/far-red background fluorescence; Can precipitate.[1]
Photobleaching Broad Spectrum Endogenous Fluorophores[14]No chemical additions needed; Effective across many wavelengths.Can be time-consuming; Requires high-intensity light source.[14]
Commercial Kits Specified by manufacturer (e.g., collagen, RBCs, lipofuscin)[7][13]Optimized and validated; Often highly effective with simple protocols.Higher cost compared to "home-brew" solutions.

Experimental Protocols

Protocol 1: General Staining with this compound
  • Sample Preparation: Prepare cells or tissue sections on microscope slides or imaging dishes as required by your experimental design.

  • Fixation (Optional): Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Repeat the wash step (Step 3).

  • Staining: Prepare the desired concentration of this compound (determined via titration) in PBS. Incubate the samples with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Final Washes: Wash the samples three to five times with PBS for 5 minutes each to remove all unbound dye.

  • Mounting: Mount the coverslip using an appropriate anti-fade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with the appropriate excitation and emission filters for FB 135.

Protocol 2: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol should be performed after fixation and before permeabilization or staining.

  • Fixation and Washing: Fix and wash your sample as described in Protocol 1 (Steps 2-3).

  • Prepare NaBH₄ Solution: Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: NaBH₄ will bubble upon contact with liquid. Prepare fresh and use in a well-ventilated area.

  • Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.

  • Thorough Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all residual NaBH₄.

  • Proceed with Staining: Continue with your standard staining protocol (e.g., from Protocol 1, Step 4 or 6).

Protocol 3: Pre-Staining Photobleaching

This protocol should be performed on the fixed and washed sample before incubation with FB 135.

  • Sample Preparation: Prepare, fix, and wash your sample on a microscope slide. Mount with a drop of PBS and a coverslip to prevent drying.

  • Locate Area of Interest: Place the slide on the microscope stage.

  • Expose to Light: Using a widefield fluorescence microscope, open the shutter and expose the sample to broad-spectrum, high-intensity light (e.g., from a mercury or xenon arc lamp) for a period ranging from several minutes to over an hour. The optimal time will depend on the sample type and the intensity of the light source and must be determined empirically.

  • Check for Reduction: Periodically check the autofluorescence level until it has been significantly reduced.

  • Stain Sample: Carefully remove the coverslip, wash with PBS, and proceed with the FB 135 staining protocol.

References

Optimizing Fluorescent Brightener 135 for Cell Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Fluorescent Brightener 135 for cell staining applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound (CAS 1041-00-5) is a synthetic organic compound belonging to the benzoxazole (B165842) class of optical brightening agents.[1][2][3] Its primary industrial use is to enhance the whiteness of textiles, plastics, and paper by absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum.[1][4][5] While not a conventional cell stain, its fluorescent properties make it a candidate for investigation in cellular imaging. Its mechanism of action involves absorbing UV radiation and emitting it as visible blue light, which can compensate for any yellowish tint in a substrate, making it appear whiter and brighter.[6]

Q2: What cellular structures is this compound likely to stain?

A2: As a benzoxazole derivative, this compound may exhibit affinity for various cellular components. Related oxazole (B20620) and benzoxazole compounds have been shown to act as fluorescent DNA probes or to accumulate in specific organelles.[2][7][8] Given its chemical nature, it may bind to hydrophobic regions within the cell, such as membranes, or intercalate into nucleic acids, though its specific targets in mammalian cells are not well-documented.[2] Empirical testing is necessary to determine its localization in your specific cell type.

Q3: Is this compound suitable for live-cell imaging?

A3: The suitability of this compound for live-cell imaging is not yet established in scientific literature. Key considerations are its permeability through the plasma membrane of live cells and its potential cytotoxicity. A thorough cytotoxicity assessment is recommended before proceeding with extensive live-cell imaging experiments.[9][10] The provided protocols include initial steps for testing both live and fixed cells.

Q4: How do I prepare a stock solution of this compound?

A4: this compound is a bright yellow powder that is generally insoluble in water but soluble in organic solvents like ethanol (B145695) and Dimethylformamide (DMF).[5][11] To prepare a stock solution, dissolve the powder in a suitable organic solvent (e.g., DMSO or ethanol) to create a high-concentration stock, such as 1-10 mM. Briefly vortex and sonicate if necessary to ensure it is fully dissolved. Store the stock solution protected from light at -20°C.

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
CAS Number 1041-00-5[1][3]
Molecular Formula C₁₈H₁₄N₂O₂[1][3]
Molecular Weight 290.32 g/mol [1][3]
Appearance Light yellow crystalline powder[5][12]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, DMF)[5][11]
Absorption Range (in solvents) ~300-400 nm[1]
Emission Range (in solvents) ~400-440 nm (Blue)[4]
Melting Point 183-184 °C[12]

Note: Spectral properties can shift depending on the local environment (e.g., solvent polarity, binding to cellular structures). It is crucial to determine the optimal excitation and emission settings empirically on your own fluorescence microscope.

Table 2: Example Data Log for Concentration Optimization

Concentration (µM)Incubation Time (min)Signal Intensity (Mean Fluorescence)Background Intensity (Mean Fluorescence)Signal-to-Noise RatioObservations (e.g., cell morphology, photobleaching)
0.115
0.515
1.015
5.015
10.015
25.015

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Staining Fixed Cells

This protocol provides a framework for determining the optimal staining concentration of this compound in fixed mammalian cells.

Materials:

  • This compound powder

  • DMSO or Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Cells cultured on coverslips or in imaging plates

  • Fluorescence microscope with DAPI filter set (or similar UV excitation/blue emission filters)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Cell Preparation:

    • Culture cells to 60-80% confluency on glass coverslips or imaging plates.[13]

    • Wash cells gently with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[13]

    • Wash the cells three times with PBS for 5 minutes each to remove residual fixative.

  • Staining:

    • Prepare a series of working solutions of this compound in PBS by diluting the 10 mM stock solution. Suggested concentrations for optimization are: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 25 µM.

    • Include a "no-stain" control (PBS only) to assess autofluorescence.[14]

    • Incubate the fixed cells with the respective working solutions for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to four times with PBS for 5 minutes each to remove unbound dye.[15]

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with UV excitation (e.g., ~360 nm) and a blue emission filter (e.g., ~430 nm). Use consistent acquisition settings (e.g., exposure time, laser power) across all samples for accurate comparison.

  • Analysis:

    • Quantify the mean fluorescence intensity of the stained structures and a background region for each concentration.

    • Calculate the signal-to-noise ratio.

    • The optimal concentration will provide a bright, specific signal with low background, without causing artifacts.

Protocol 2: Assessing Cytotoxicity of this compound

This protocol uses a commercially available cytotoxicity assay to determine the toxic concentration range of this compound on live cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cells cultured in a 96-well plate

  • Complete cell culture medium

  • Cytotoxicity assay kit (e.g., CytoTox-Fluor™, CytoTox-Glo™)[9][10][16]

  • Plate reader capable of measuring fluorescence or luminescence

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest dye concentration) and an "untreated control" (medium only).

    • Also, include a positive control for cytotoxicity (e.g., a known cytotoxic agent or a lysis control provided with the kit).

  • Incubation: Incubate the cells with the compound for a relevant period (e.g., 24 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.[9][10][16]

  • Data Analysis:

    • Measure the output (fluorescence or luminescence) using a plate reader.

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.

    • Determine the concentration at which significant cytotoxicity is observed. This will inform the concentration range to be used for live-cell imaging.

Troubleshooting Guide

Issue 1: High Background Fluorescence

  • Q: My images have high background, obscuring the signal. What can I do?

    • A1: Reduce Dye Concentration. The most common cause of high background is an excessive dye concentration.[17] Refer to your optimization data and select a lower concentration that maintains a good signal-to-noise ratio.

    • A2: Optimize Washing Steps. Insufficient washing will leave unbound dye on the coverslip.[18] Increase the number and/or duration of your wash steps after incubation. Adding a mild detergent like 0.05% Tween-20 to the wash buffer can also help.[15]

    • A3: Check for Autofluorescence. Image an unstained, fixed sample using the same imaging settings.[14] Some cell types or culture media components are naturally fluorescent. If autofluorescence is high, you may need to use spectral unmixing if your imaging software supports it, or use a different fixative.

Issue 2: Weak or No Signal

  • Q: I am not seeing any fluorescent signal from my cells. What went wrong?

    • A1: Increase Dye Concentration or Incubation Time. The dye concentration may be too low or the incubation time too short.[17] Try systematically increasing both, using your optimization protocol as a guide.

    • A2: Check Microscope Filter Sets. Ensure your microscope's excitation and emission filters are appropriate for this compound (UV excitation, blue emission).

    • A3: Confirm Dye Permeability (for Live Cells). If you are staining live cells, the dye may not be cell-permeant. Consider fixing the cells as described in Protocol 1 or trying a different staining buffer.

Issue 3: Rapid Photobleaching

  • Q: The fluorescent signal fades very quickly when I expose the sample to excitation light. How can I prevent this?

    • A1: Reduce Excitation Light Intensity. Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[19]

    • A2: Minimize Exposure Time. Reduce the camera exposure time during image acquisition. For time-lapse imaging, increase the interval between acquisitions.[20]

    • A3: Use an Antifade Mounting Medium. For fixed cells, use a commercially available mounting medium containing an antifade reagent. This can significantly improve the photostability of the fluorophore.[21]

    • A4: Work Quickly. Minimize the sample's exposure to light before and during imaging.

Issue 4: Signs of Cytotoxicity in Live-Cell Imaging

  • Q: My cells are rounding up, detaching, or showing signs of apoptosis after staining. What should I do?

    • A1: Lower the Dye Concentration. The dye may be toxic at the concentration used. Perform a cytotoxicity assay (Protocol 2) to determine a non-toxic concentration range.

    • A2: Reduce Incubation Time. Minimize the time the cells are exposed to the dye.

    • A3: Minimize Light Exposure. High-intensity light, especially UV light, is phototoxic to cells.[19] Reduce light intensity and exposure time as much as possible to mitigate phototoxicity.

    • A4: Ensure Optimal Imaging Conditions. Maintain proper temperature, CO₂, and humidity during live-cell imaging experiments to ensure cell health.[20]

Visualizations

G Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_stain Staining & Washing cluster_image Imaging & Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_cells Culture and Fix Cells on Coverslips stain_series Prepare Dilution Series (0.1 to 25 µM) prep_cells->stain_series incubate Incubate Cells with Dye (15-30 min, dark) stain_series->incubate wash Wash 3-4x with PBS incubate->wash image Image with Fluorescence Microscope (UV/Blue filters) wash->image analyze Quantify Signal-to-Noise Ratio image->analyze determine_opt Determine Optimal Concentration analyze->determine_opt G Troubleshooting Logic for High Background Fluorescence start High Background Observed q1 Is unstained control also bright? start->q1 a1_yes Issue is likely Autofluorescence q1->a1_yes Yes a1_no Issue is likely Dye-related q1->a1_no No end_solution Re-image Sample a1_yes->end_solution q2 Is signal also very high/saturated? a1_no->q2 a2_yes Reduce Dye Concentration q2->a2_yes Yes a2_no Improve Washing Procedure q2->a2_no No a2_yes->end_solution a2_no->end_solution

References

Technical Support Center: Correcting for Spectral Overlap with Fluorescent Brightener 135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges encountered when using Fluorescent Brightener 135 (FB 135) in multicolor imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause spectral overlap?

A1: this compound is a fluorescent whitening agent that strongly absorbs ultraviolet (UV) light and emits blue-violet fluorescence.[1] Its primary application is to enhance the whiteness of materials.[2] In multicolor imaging, its broad emission spectrum can extend into the detection channels of other fluorophores, particularly those in the green and red regions of the spectrum, leading to a phenomenon known as spectral bleed-through or crosstalk.[3]

Q2: How can I identify if the signal in my green channel is from my intended fluorophore or bleed-through from this compound?

A2: To determine the source of the signal, you should prepare and image single-color control samples. Image a sample stained only with this compound and check for signal in your green and other detection channels. If you observe a signal in these channels, it indicates bleed-through. Conversely, image a sample stained only with your green fluorophore to see its expected signal distribution.

Q3: What is the difference between compensation and spectral unmixing for correcting spectral overlap?

A3: Compensation is a mathematical correction applied post-acquisition that subtracts a percentage of the signal from one channel (e.g., the DAPI channel for FB 135) from another channel (e.g., the FITC channel).[4] This method is suitable for moderate and predictable levels of bleed-through. Spectral unmixing , on the other hand, is a more advanced technique that uses the complete emission spectrum of each fluorophore to computationally separate the mixed signals on a pixel-by-pixel basis.[5] This method is ideal for significant spectral overlap and requires a spectral confocal microscope.

Q4: When should I choose compensation over spectral unmixing?

A4: The choice depends on the severity of the spectral overlap and the equipment available.

  • Use Compensation when:

    • There is a moderate and predictable amount of bleed-through.

    • You are using a conventional fluorescence microscope with standard filter sets.

    • A quick and straightforward correction is needed.

  • Use Spectral Unmixing when:

    • There is significant spectral overlap between FB 135 and other fluorophores.

    • You are using a confocal microscope equipped with a spectral detector.

    • Accurate separation of signals from multiple, highly overlapping fluorophores is critical.

Q5: Can I minimize spectral overlap from this compound during sample preparation and imaging?

A5: Yes, you can take several steps to minimize spectral overlap:

  • Choose Fluorophores with Separated Spectra: When possible, select fluorophores with emission spectra that are well-separated from the broad emission of FB 135.[6]

  • Use Narrowband Emission Filters: Employ emission filters with narrower bandwidths to specifically detect the peak emission of your target fluorophore and exclude bleed-through from FB 135.

  • Sequential Scanning: On a confocal microscope, acquire images for each channel sequentially. By using one laser at a time, you can prevent the excitation of one fluorophore from bleeding into another's detection channel.[3]

  • Optimize Staining Concentrations: Titrate the concentration of this compound to the lowest detectable level to reduce the overall signal intensity and minimize bleed-through.

Troubleshooting Guides

Problem 1: Weak specific signal and high background in the presence of this compound.
Possible Cause Solution
High concentration of FB 135 causing significant bleed-through. Titrate the concentration of FB 135 to the lowest effective concentration.
Autofluorescence of the sample. Image an unstained sample to determine the level of autofluorescence. If high, consider using a spectral unmixing approach to separate the autofluorescence signal as a distinct component.
Non-specific binding of secondary antibodies. Ensure adequate blocking steps in your immunofluorescence protocol. Titrate your primary and secondary antibodies to their optimal concentrations.
Sub-optimal imaging settings. Adjust the gain and exposure settings for each channel individually using single-stained controls to ensure you are not saturating the detector with the bright FB 135 signal.
Problem 2: False co-localization observed between a UV-excited probe (like DAPI or FB 135) and a green fluorophore (like FITC or GFP).
Possible Cause Solution
Spectral bleed-through from the UV channel into the green channel. Perform single-color controls to confirm bleed-through. Apply compensation or spectral unmixing to correct for the overlap.
Cross-excitation of the green fluorophore by the UV laser. Use sequential scanning on a confocal microscope to excite each fluorophore with its specific laser line separately.
Inappropriate filter sets. Use a bandpass emission filter for the DAPI/FB 135 channel instead of a long-pass filter to reduce the amount of longer wavelength emission that can bleed into the green channel.[7]

Data Presentation

Table 1: Spectral Properties of this compound and Commonly Used Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound~363~430-440
DAPI358461
Hoechst 33342350461
Alexa Fluor 488495519
FITC495525
GFP (eGFP)488507
TRITC557576
Texas Red589615
Cy5650670

Note: Spectral properties can vary slightly depending on the local environment (e.g., pH, solvent).

Experimental Protocols

Protocol 1: Acquiring a Reference Spectrum for this compound

This protocol is essential for accurate spectral unmixing.

  • Prepare a Single-Stained Control: Prepare a sample stained only with this compound at the same concentration used in your multicolor experiment.

  • Set Up the Spectral Confocal Microscope:

    • Turn on the microscope and the UV laser (e.g., 405 nm).

    • Select an objective suitable for your sample.

    • In the software, choose the spectral imaging mode.

  • Define the Detection Range: Set the spectral detector to acquire a lambda stack across a broad range of wavelengths (e.g., 410 nm to 750 nm) with a defined step size (e.g., 5 or 10 nm).

  • Optimize Imaging Settings:

    • Find a representative area of your sample.

    • Adjust the laser power and detector gain to achieve a bright but not saturated signal. Use a look-up table (LUT) with a clear indicator for saturated pixels.

  • Acquire the Lambda Stack: Scan the image to acquire the complete emission spectrum of this compound.

  • Define the Reference Spectrum: In the spectral unmixing software, use a region of interest (ROI) tool to select an area with a strong, clean signal from FB 135. The software will then generate the reference spectrum from this ROI.

  • Save the Reference Spectrum: Save this spectrum to your software's spectral library for use in unmixing your multicolor images.

Protocol 2: Step-by-Step Guide for Spectral Unmixing

This protocol assumes you have already acquired reference spectra for all fluorophores in your experiment, including this compound and a sample for autofluorescence if necessary.

  • Acquire Your Multicolor Image:

    • Prepare your multicolor stained sample.

    • Using the same imaging settings as for your reference spectra acquisition, acquire a lambda stack of your sample.

  • Open the Spectral Unmixing Software: Load your acquired lambda stack into the analysis software.

  • Load Reference Spectra: Import the previously saved reference spectra for all fluorophores present in your sample (including FB 135 and autofluorescence).

  • Perform Linear Unmixing: The software will use a linear unmixing algorithm to calculate the contribution of each fluorophore to the signal in every pixel of your image.

  • Generate Unmixed Images: The output will be a set of images where each channel represents the signal from a single fluorophore, free from spectral overlap.

  • Evaluate the Results: Carefully inspect the unmixed images to ensure that the signals are correctly separated. Check for any residual bleed-through or artifacts.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Spectral Overlap Correction cluster_prep Sample Preparation cluster_acq Image Acquisition (Spectral Confocal) cluster_analysis Data Analysis multi_stain Multicolor Stained Sample lambda_stack_multi Acquire Lambda Stack of Multicolor Sample multi_stain->lambda_stack_multi fb135_control FB 135 Only Control lambda_stack_controls Acquire Lambda Stacks of Controls fb135_control->lambda_stack_controls fluoro_controls Other Fluorophore Controls fluoro_controls->lambda_stack_controls unstained_control Unstained Control (for Autofluorescence) unstained_control->lambda_stack_controls unmix Perform Linear Unmixing lambda_stack_multi->unmix define_spectra Define Reference Spectra from Controls lambda_stack_controls->define_spectra define_spectra->unmix corrected_images Generate Corrected Images unmix->corrected_images

Caption: Workflow for spectral unmixing.

decision_tree Decision Tree: Choosing a Correction Method cluster_yes cluster_no start Significant Spectral Overlap Detected? spectral_microscope Spectral Microscope Available? start->spectral_microscope Yes compensation Use Compensation start->compensation No spectral_unmixing Use Spectral Unmixing spectral_microscope->spectral_unmixing Yes compensation_alt Use Compensation (with limitations) spectral_microscope->compensation_alt No

Caption: Choosing a correction method.

References

Technical Support Center: Reducing Autofluorescence in Tissues Stained with Benzoxazole Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and reduce autofluorescence in tissue samples when using benzoxazole (B165842) dyes. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the quality of your fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What is tissue autofluorescence and why is it a problem?

A1: Tissue autofluorescence is the natural emission of light by biological structures within a tissue sample when excited by light.[1] This phenomenon can be problematic in fluorescence microscopy as it can obscure the specific fluorescent signal from your probe, such as a benzoxazole dye, leading to a low signal-to-noise ratio and making it difficult to interpret your results.[2]

Q2: What are the common sources of autofluorescence in tissues?

A2: Autofluorescence can originate from several endogenous sources, including:

  • Structural proteins: Collagen and elastin (B1584352) are major contributors, particularly in connective tissues.[2]

  • Cellular components: Red blood cells, mitochondria, and lysosomes can autofluoresce.[2][3]

  • Pigments: Lipofuscin, a pigment that accumulates with age, is a strong source of broad-spectrum autofluorescence.[1]

  • Metabolic cofactors: Molecules like NADH and flavins can also contribute to autofluorescence.[2][4]

  • Fixation: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[5]

Q3: How do I know if I have an autofluorescence problem?

A3: A simple way to check for autofluorescence is to examine an unstained tissue section under the microscope using the same filter sets you would use for your benzoxazole dye. If you observe significant background fluorescence, it is likely due to autofluorescence. This intrinsic fluorescence often appears across multiple channels.

Q4: Can the choice of benzoxazole dye affect the impact of autofluorescence?

A4: Yes. Benzoxazole dyes typically absorb in the UV to blue range (approximately 380-470 nm) and emit in the blue-green to red range (approximately 470-600 nm).[6][7][8][9] This emission can overlap with the autofluorescence spectra of many tissues, which is often most intense in the green and red regions.[10] Whenever possible, selecting a benzoxazole dye with an emission spectrum in the far-red or near-infrared range can help to minimize this overlap, as endogenous autofluorescence is typically weaker in these regions.[10]

Troubleshooting Guide: Reducing Autofluorescence

This guide provides a systematic approach to identifying and mitigating autofluorescence in your experiments with benzoxazole dyes.

Step 1: Pre-Staining & Experimental Design Considerations

Proper experimental design can significantly reduce autofluorescence from the outset.

  • Fixation:

    • Problem: Aldehyde fixatives (formaldehyde, glutaraldehyde) are a major cause of induced autofluorescence.[5]

    • Solution: If compatible with your target antigen, consider using a non-aldehyde fixative such as chilled methanol (B129727) or ethanol (B145695).[5] If you must use an aldehyde fixative, use the lowest concentration and shortest fixation time that still preserves tissue morphology. Using paraformaldehyde instead of glutaraldehyde can also help reduce autofluorescence.

  • Tissue Perfusion:

    • Problem: Red blood cells are a significant source of autofluorescence.[3]

    • Solution: For animal studies, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells.

  • Fluorophore Selection:

    • Problem: The emission spectrum of your benzoxazole dye may overlap with the tissue's autofluorescence spectrum.[10][11]

    • Solution: If possible, choose a benzoxazole dye that emits in the longer wavelength (far-red or near-infrared) region of the spectrum where autofluorescence is less pronounced.

Step 2: Chemical Quenching Methods

Several chemical treatments can be applied to tissue sections to quench autofluorescence. Caution: The compatibility of these quenching agents with your specific benzoxazole dye should be tested on a small scale first, as some quenchers may also reduce the fluorescence of your dye.

Quenching MethodTarget Autofluorescence Source(s)Mechanism of ActionCompatibility with Benzoxazole Dyes
Sudan Black B Lipofuscin, general lipophilic componentsA lipophilic dye that masks autofluorescence by absorbing the emitted light.[12]Caution Advised: No direct compatibility data found. May potentially quench the benzoxazole dye. Empirical testing is recommended.
TrueBlack® Lipofuscin, collagen, elastin, red blood cellsA proprietary formulation that quenches autofluorescence with less background than Sudan Black B.[13][14][15]Caution Advised: Stated to have minimal effect on fluorescent antibodies, but compatibility with non-antibody dyes like benzoxazoles should be tested by the user.[16]
Sodium Borohydride (B1222165) Aldehyde-induced autofluorescenceReduces aldehyde groups to non-fluorescent alcohol groups.[17][18]High Caution Advised: May reduce or cleave the benzoxazole ring structure, leading to a loss of fluorescence. Not generally recommended without thorough validation.
Copper Sulfate General autofluorescenceThought to act as a collisional quencher.Unknown: Compatibility with benzoxazole dyes is not well-documented. Empirical testing is required.
Step 3: Photobleaching
  • Concept: Intentionally exposing the tissue section to intense light to destroy the autofluorescent molecules before staining with the benzoxazole dye.

  • Advantages: Can be effective for a broad range of endogenous fluorophores.

  • Disadvantages: Can be time-consuming and risks damaging the tissue or the target epitope for subsequent antibody staining if performed post-staining. The photostability of benzoxazole dyes varies, so photobleaching should be performed before applying the dye.[6]

  • General Approach: Expose the unstained tissue section to a broad-spectrum light source (e.g., from a fluorescence microscope or a dedicated light box) for several hours. The optimal duration will depend on the tissue type and the intensity of the light source and should be determined empirically.

Step 4: Image Acquisition and Analysis
  • Spectral Imaging and Linear Unmixing:

    • Concept: This is a computational approach to separate the emission spectrum of your benzoxazole dye from the autofluorescence spectrum.

    • How it works: A spectral microscope captures the entire emission spectrum at each pixel. By obtaining the emission spectrum of the autofluorescence (from an unstained section) and the spectrum of the benzoxazole dye, software can "unmix" the two signals in your stained sample.

    • Advantages: Can be very effective at removing autofluorescence without chemical treatments that might affect the sample.

    • Requirements: Requires a spectral confocal microscope and appropriate analysis software.

Experimental Protocols

Protocol 1: Sudan Black B Treatment (Post-Staining)

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • Stained and washed tissue sections on slides

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes and filter through a 0.2 µm filter to remove any undissolved particles.

  • After completing your benzoxazole dye staining and final washes, incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark. The optimal incubation time may vary depending on the tissue type and should be determined empirically.

  • Briefly rinse the slides in 70% ethanol to remove excess SBB.

  • Wash the slides thoroughly with PBS (3 x 5 minutes).

  • Mount the coverslip with an aqueous mounting medium.

Protocol 2: TrueBlack® Treatment (Pre- or Post-Staining)

Note: Always follow the manufacturer's specific protocol. The following is a general guideline. TrueBlack® is a commercial product, and its formulation is proprietary.

Materials:

  • TrueBlack® Lipofuscin Autofluorescence Quencher kit

  • 70% Ethanol

  • PBS

  • Tissue sections on slides

Procedure (Pre-Staining):

  • Prepare the 1x TrueBlack® working solution by diluting the 20x stock in 70% ethanol as per the manufacturer's instructions.

  • After fixation and any required antigen retrieval, incubate the slides in the 1x TrueBlack® solution for 30 seconds at room temperature.

  • Wash the slides in PBS.

  • Proceed with your standard benzoxazole dye staining protocol.

Procedure (Post-Staining):

  • After the final wash step of your benzoxazole dye staining, incubate the slides in the 1x TrueBlack® solution for 30 seconds at room temperature.

  • Wash the slides in PBS.

  • Mount the coverslip with an aqueous mounting medium.

Protocol 3: Photobleaching (Pre-Staining)

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated photobleaching device.

  • Unstained tissue sections on slides.

Procedure:

  • Place the unstained slide on the microscope stage.

  • Expose the tissue section to the light source using a wide-field objective. It is recommended to use a filter cube that allows for broad excitation and emission to target a wide range of autofluorescent species.

  • The duration of photobleaching can range from 30 minutes to several hours. Monitor the reduction in autofluorescence periodically by briefly switching to your imaging settings.

  • Once the autofluorescence has been sufficiently reduced, proceed with your benzoxazole dye staining protocol.

Visualizing Workflows and Decision Making

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Tissue Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fixation [label="Fixation"]; perfusion [label="Perfusion (optional)"]; sectioning [label="Sectioning"]; autofluorescence_check [label="Check for Autofluorescence\n(Unstained Control)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; staining [label="Benzoxazole Dye Staining"]; quenching [label="Autofluorescence Quenching\n(e.g., Sudan Black B, TrueBlack®)"]; photobleaching [label="Photobleaching"]; imaging [label="Fluorescence Imaging"]; spectral_unmixing [label="Spectral Imaging & Unmixing"]; end [label="End: Analyze Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> perfusion; perfusion -> fixation; fixation -> sectioning; sectioning -> autofluorescence_check; autofluorescence_check -> staining [label="Low Autofluorescence"]; autofluorescence_check -> photobleaching [label="High Autofluorescence"]; photobleaching -> staining; staining -> quenching; quenching -> imaging; staining -> imaging [label="No Quenching"]; imaging -> spectral_unmixing [label="Persistent Autofluorescence"]; spectral_unmixing -> end; imaging -> end [label="Clear Signal"]; } .dot Caption: General experimental workflow for tissue staining with benzoxazole dyes, incorporating steps for autofluorescence assessment and reduction.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="High Autofluorescence Detected", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fixation_source [label="Source: Aldehyde Fixation?", shape=diamond]; lipofuscin_source [label="Source: Lipofuscin-rich tissue\n(e.g., aged brain)?", shape=diamond]; spectral_overlap [label="Spectral Overlap with Dye?", shape=diamond];

// Decision nodes change_fixative [label="Change to non-aldehyde fixative\n(e.g., Methanol)"]; use_borohydride [label="Use Sodium Borohydride\n(High Caution!)"]; use_trueblack [label="Use TrueBlack® or Sudan Black B"]; use_photobleaching [label="Use Photobleaching"]; use_far_red_dye [label="Switch to a far-red\nbenzoxazole dye"]; use_spectral_unmixing [label="Use Spectral Unmixing"];

// Edges start -> fixation_source; fixation_source -> change_fixative [label="Yes"]; fixation_source -> lipofuscin_source [label="No"]; lipofuscin_source -> use_trueblack [label="Yes"]; lipofuscin_source -> spectral_overlap [label="No"]; spectral_overlap -> use_far_red_dye [label="Yes"]; spectral_overlap -> use_photobleaching [label="No"]; use_photobleaching -> use_spectral_unmixing [label="If photobleaching is insufficient"]; change_fixative -> lipofuscin_source; use_trueblack -> imaging [shape=ellipse, label="Proceed to Imaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_far_red_dye -> imaging; use_spectral_unmixing -> imaging;

} .dot Caption: Decision tree for selecting an appropriate autofluorescence reduction strategy.

References

Technical Support Center: Improving the Photostability of Fluorescent Brightener 135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the photostability of Fluorescent Brightener 135 (FBA 135) using antifade reagents.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it photobleach?

A1: this compound is a stilbene-based optical brightening agent that absorbs ultraviolet (UV) light and emits blue light, making materials appear whiter and brighter.[1][2] Photobleaching is the irreversible photochemical destruction of a fluorophore, like FBA 135, upon exposure to light.[3][4] This process is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye and render it non-fluorescent.

Q2: What are antifade reagents and how do they protect FBA 135?

A2: Antifade reagents are chemical compounds that reduce the rate of photobleaching. They work through several mechanisms, most commonly by scavenging reactive oxygen species.[5] Common antifade agents include p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG). By neutralizing ROS, these reagents extend the fluorescent lifetime of FBA 135, allowing for longer imaging times and more reliable quantitative data.

Q3: Which antifade reagent is best for this compound?

A3: The optimal antifade reagent can depend on the specific experimental conditions and the mounting medium. While specific comparative data for FBA 135 is limited in academic literature, for stilbene-based dyes in general, PPD and NPG are often effective.[5] However, it is crucial to test a few options to determine the best performer for your specific application. Commercial antifade mounting media are also excellent, ready-to-use options that have been optimized for a broad range of fluorescent dyes.

Q4: Can I mix my own antifade mounting medium?

A4: Yes, you can prepare your own antifade mounting medium. A common recipe involves adding an antifade reagent to a glycerol-based buffer. However, it is critical to control the pH and concentration, as some antifade reagents can be toxic to cells or may even quench fluorescence if not used correctly. For example, p-phenylenediamine (PPD) requires a pH of around 8.0 to be effective and to avoid causing background fluorescence.

Q5: How can I tell if signal loss is due to photobleaching or a biological event?

A5: To differentiate between photobleaching and a genuine biological change, you can image a control sample under identical conditions but without the experimental variable (e.g., a fixed cell sample or a sample not undergoing the biological process of interest). If the fluorescence intensity decreases in the control sample over time, photobleaching is the likely cause.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experiments.

Issue Potential Cause(s) Recommended Solution(s)
Rapid Fading of Fluorescence Signal High intensity of excitation light.Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.[3]
Prolonged exposure to excitation light.Minimize the duration of light exposure. Use the shortest possible exposure time for your camera. For time-lapse imaging, increase the interval between acquisitions.[3]
Absence of antifade reagent.Use a commercial antifade mounting medium or prepare one with an effective antifade agent like PPD or NPG.
Weak or No Fluorescence Signal Incorrect filter set.Ensure your microscope's filter set is appropriate for the excitation (approx. 363 nm) and emission (approx. 430 nm) wavelengths of FBA 135.
Low concentration of FBA 135.Optimize the concentration of FBA 135. Be aware that excessively high concentrations can sometimes lead to quenching.
Photobleaching has already occurred.Prepare a fresh sample and handle it with minimal light exposure before imaging.
High Background Fluorescence Autofluorescence from the sample or medium.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching solution.
Impure or degraded FBA 135.Use high-purity FBA 135 and store it protected from light and moisture.
Incorrect pH of mounting medium (especially with PPD).If using a self-made mounting medium with PPD, ensure the pH is buffered to ~8.0.
Inconsistent Results Between Samples Variations in light exposure.Standardize your imaging protocol to ensure all samples receive the same duration and intensity of light exposure.
Degradation of antifade reagent.Prepare fresh antifade solutions regularly, as some can lose their efficacy over time, especially when exposed to light and air.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Fluorescence Signal Fades Rapidly q1 Are you using an antifade reagent? start->q1 sol1 Incorporate an antifade mounting medium (e.g., with PPD or NPG). q1->sol1 No q2 Is the excitation light intensity minimized? q1->q2 Yes sol1->q2 sol2 Reduce laser/lamp power. Use neutral density filters. q2->sol2 No q3 Is the exposure time minimized? q2->q3 Yes sol2->q3 sol3 Use shortest possible camera exposure. Increase time-lapse intervals. q3->sol3 No end Problem Resolved q3->end Yes sol3->end

Caption: Troubleshooting workflow for rapid photobleaching of FBA 135.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Antifade Reagents on FBA 135

This protocol describes a method to quantify the improvement in photostability of FBA 135 when using different antifade reagents.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare a working solution by diluting the stock solution in your experimental buffer or mounting medium base (e.g., PBS/glycerol). c. Divide the working solution into aliquots. One will be the control (no antifade), and the others will each contain a different antifade reagent (e.g., 1 mg/mL PPD, 2% DABCO, 50 mM NPG). d. Mount a small volume of each solution on a microscope slide and cover with a coverslip.

2. Image Acquisition: a. Use a fluorescence microscope with a suitable filter set for FBA 135 (e.g., DAPI or similar UV excitation filter). b. Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) and keep them constant for all samples. c. Focus on a field of view and acquire an initial image (Time 0). d. Continuously expose the sample to the excitation light. e. Acquire images at regular intervals (e.g., every 15 seconds) for a total duration of 5-10 minutes, or until the fluorescence intensity has significantly decreased.

3. Data Analysis: a. For each time point, measure the mean fluorescence intensity of a region of interest (ROI) in the image. b. Normalize the intensity of each time point to the intensity at Time 0. c. Plot the normalized fluorescence intensity as a function of time for each condition (control and different antifade reagents). d. Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value) for each condition.

Illustrative Data

The following table presents hypothetical but realistic data from the protocol described above, demonstrating the expected effect of common antifade reagents on the photostability of FBA 135.

Condition Photobleaching Half-Life (seconds) % Improvement over Control
Control (No Antifade)450%
2% DABCO120167%
50 mM N-Propyl Gallate (NPG)210367%
1 mg/mL p-Phenylenediamine (PPD)270500%

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare FBA 135 Stock prep2 Create Aliquots (Control, PPD, DABCO, NPG) prep1->prep2 prep3 Mount on Slides prep2->prep3 acq1 Set Constant Imaging Parameters prep3->acq1 acq2 Acquire Initial Image (T=0) acq1->acq2 acq3 Continuous Exposure & Time-Lapse Imaging acq2->acq3 an1 Measure Mean Fluorescence Intensity acq3->an1 an2 Normalize to T=0 an1->an2 an3 Plot Decay Curves & Calculate Half-Life an2->an3

Caption: Workflow for evaluating antifade reagent efficacy.

References

Validation & Comparative

A Comparative Guide: DAPI vs. Fluorescent Brightener 135 for Nuclear Staining

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of molecular biology, cell biology, and drug development, accurate visualization of cellular components is paramount. Nuclear staining, in particular, is a fundamental technique for identifying cells, analyzing nuclear morphology, and assessing cell viability and proliferation. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been the gold standard for fluorescent nuclear staining. This guide provides a comprehensive comparison between the well-established DAPI and Fluorescent Brightener 135, an industrial optical brightener, for the application of nuclear staining in a research setting.

Mechanism of Action: Specificity is Key

DAPI: This dye exhibits a strong and specific binding affinity for the minor groove of double-stranded DNA, with a particular preference for adenine-thymine (A-T) rich regions.[1][2][3][][5] Upon binding to dsDNA, DAPI's fluorescence quantum yield increases approximately 20-fold, resulting in a bright, blue fluorescent signal that clearly delineates the nucleus.[5][6][7] While DAPI can also bind to RNA, its fluorescence is weaker and the emission peak shifts.[3][]

This compound: Primarily used in the textile and plastics industries to enhance whiteness, this compound (also known as C.I. This compound) is a non-ionic, neutral compound.[8][9][10] Its mechanism of action in industrial applications involves absorbing ultraviolet light and emitting blue light to counteract yellowing.[11] There is a significant lack of scientific literature describing a specific binding mechanism of this compound to DNA for the purpose of cellular imaging. Its fluorescence is an intrinsic property of its chemical structure, and any nuclear staining observed would likely be due to non-specific partitioning into the hydrophobic environment of the nucleus and potential intercalation, rather than the highly specific groove binding exhibited by DAPI. Some studies on other fluorescent brighteners have suggested they can have various biological effects, including inhibiting apoptosis, but this is not directly related to specific DNA staining.[12]

Quantitative Comparison

The performance of a fluorescent stain is determined by several key photophysical and chemical properties. The following table summarizes these properties for DAPI and this compound, based on available data.

PropertyDAPIThis compoundReferences
Molecular Formula C₁₆H₁₅N₅·2HClC₁₈H₁₄N₂O₂[13]
Molecular Weight 350.25 g/mol (dihydrochloride)290.32 g/mol [13]
Excitation Max (Bound) ~358 nm~363 nm[2][3][5][10]
Emission Max (Bound) ~461 nmReddish-Blue (exact nm not specified for biological use)[2][3][5][10]
Binding Specificity High (A-T rich regions of dsDNA minor groove)Not established for DNA; non-specific[1][3][5]
Cell Permeability Permeant to fixed/permeabilized cells; less efficient in live cellsNot established for live cells[3][6]
Solubility Poor in water, soluble in DMFInsoluble in water, soluble in DMF and ethanol[8][9][14]
Primary Application Nuclear Staining in ResearchOptical Brightener in Industry[8][10][11][15]
Reported Cytotoxicity Can be cytotoxic at high concentrations or with prolonged exposure in live cellsHarmful if inhaled, in contact with skin, or swallowed[15][16]

Experimental Protocols

Detailed and validated protocols are crucial for reproducible results. A standard protocol for DAPI staining is well-established, while a protocol for this compound for nuclear staining is hypothetical and would require extensive optimization.

Established Protocol for DAPI Staining of Fixed Cells

This protocol is a common starting point for staining adherent cells that have been fixed and permeabilized.

  • Cell Preparation: Grow cells on coverslips or in imaging plates.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[15] This step is crucial for allowing DAPI to enter the cell and reach the nucleus.[7]

  • Washing: Wash the cells three times with PBS.

  • DAPI Staining: Incubate the cells with a DAPI staining solution (typically 300 nM or 0.1-1 µg/mL in PBS) for 1-5 minutes at room temperature, protected from light.[14][15][17]

  • Final Washes: Remove the staining solution and wash the cells 2-3 times with PBS to reduce background fluorescence.[14][15]

  • Mounting & Imaging: Mount the coverslip with an antifade mounting medium and image using a fluorescence microscope with a standard DAPI filter set (Excitation ~360 nm, Emission ~460 nm).[2]

Exploratory Protocol for this compound

Disclaimer: This is a hypothetical protocol as this compound is not a standard biological stain. Significant optimization and validation would be required.

  • Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) in a suitable organic solvent like DMF or ethanol, as it is insoluble in water.[8][9]

  • Cell Preparation, Fixation & Permeabilization: Follow steps 1-5 from the DAPI protocol.

  • Staining: Prepare a working solution by diluting the stock solution in PBS. The optimal concentration is unknown and would require a titration experiment (e.g., testing a range from 100 nM to 10 µM). Incubate for 5-15 minutes, protected from light.

  • Washing: Wash extensively with PBS containing a small amount of surfactant (e.g., 0.05% Tween-20) to remove non-specific binding.

  • Imaging: Image using a DAPI or UV filter set, as the excitation maximum is reported to be around 363 nm.[10]

Visualizing the Methodologies

To clarify the experimental process and the conceptual differences in binding, the following diagrams are provided.

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Fixation Fix & Permeabilize Cells Wash1 Wash (PBS) Fixation->Wash1 Stain Incubate with Stain (DAPI or FB135) Wash1->Stain Wash2 Wash (PBS) Stain->Wash2 Mount Mount Sample Wash2->Mount Image Fluorescence Microscopy Mount->Image

Caption: Standard experimental workflow for nuclear staining of fixed cells.

Binding_Mechanism cluster_cell Cell cluster_nucleus Nucleus DNA dsDNA (A-T Rich Regions) DAPI DAPI DAPI->DNA Specific Binding (Minor Groove) FB135 Fluorescent Brightener 135 cluster_nucleus cluster_nucleus FB135->cluster_nucleus Non-Specific Partitioning?

Caption: Conceptual diagram of DAPI's specific vs. FB 135's presumed non-specific interaction.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals requiring reliable and specific nuclear staining, DAPI remains the unequivocally superior choice . Its well-characterized mechanism of action, high specificity for DNA, and extensive body of literature supporting its use provide a foundation of confidence and reproducibility.[15][18][19] The bright fluorescence upon binding ensures high-contrast images ideal for cell counting, apoptosis analysis, and as a counterstain in multicolor immunofluorescence experiments.[2][15][18]

This compound , by contrast, is an industrial chemical with no established protocol or validated use for specific nuclear staining in a biological context. Its insolubility in water, lack of known DNA binding specificity, and potential for non-specific staining make it an unsuitable candidate for routine or quantitative biological imaging. While its fluorescent properties are clear, its use in a research setting would be purely exploratory and fraught with challenges in interpretation and reproducibility. Therefore, for any application demanding accurate and specific visualization of the cell nucleus, DAPI is the scientifically validated and recommended reagent.

References

Fluorescent Brightener Staining for Fungal Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of mycological research and diagnostics, rapid and effective visualization of fungal elements is paramount. Fluorescent microscopy, aided by brightener dyes that bind to fungal cell wall components, offers a powerful tool for this purpose. This guide provides a detailed comparison of two such agents: the widely used Calcofluor White and the less common Fluorescent Brightener 135, with a focus on their application in fungal staining for researchers, scientists, and drug development professionals.

While Calcofluor White is a well-established and extensively documented fluorescent stain for fungi, it is important to note that This compound is not commonly used for fungal staining in research and clinical settings. Scientific literature lacks direct comparative studies and quantitative performance data for this compound in this application. One study indicated that it exhibits no antifungal activity and has poor water solubility, which may limit its utility in biological staining protocols. Consequently, this guide will provide a comprehensive overview of Calcofluor White, supported by experimental data, and contextualize the limited information available for this compound.

Performance Comparison

Due to the lack of available experimental data for this compound in fungal staining, a direct quantitative comparison with Calcofluor White is not possible. However, based on the established properties of Calcofluor White and the general characteristics of industrial fluorescent brighteners, a qualitative comparison can be inferred.

FeatureCalcofluor WhiteThis compound
Target Chitin and Cellulose in fungal cell walls.[1][2][3][4][5]Primarily used for synthetic fibers and plastics; binds to cellulosic fibers.[6]
Fluorescence Emission Bright blue-white or apple-green, depending on the filter combination.[3]Expected to be in the blue region of the spectrum.
Specificity for Fungi High, but can also bind to other polysaccharides like cellulose.[1][3][4][5]Not established for fungal staining; potential for non-specific background staining.
Photostability Generally good, but can fade with prolonged exposure.[7]Likely designed for high photostability in industrial applications.
Solubility Soluble in aqueous solutions, often used with potassium hydroxide (B78521) (KOH).[1][3][5]Poor water solubility reported, which is a significant limitation for biological staining.[8]
Common Applications Routine fungal staining in clinical and research laboratories.[1][9][10]Industrial applications as an optical brightener in textiles, paper, and plastics.[6]

Experimental Protocols

Calcofluor White Staining Protocol

This protocol is a standard procedure for the rapid detection of fungal elements in various specimens.[1][2][9]

Materials:

  • Specimen (e.g., fungal culture, tissue biopsy, body fluid)

  • Microscope slides and coverslips

  • Calcofluor White staining solution (e.g., 0.1% w/v in 10% Potassium Hydroxide)

  • 10% Potassium Hydroxide (KOH) solution (optional, for clearing)

  • Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., 420 nm barrier filter).[9][11]

Procedure:

  • Specimen Preparation: Place a small amount of the specimen onto a clean microscope slide. For dense specimens, a drop of 10% KOH can be added to clear cellular debris.[1][3]

  • Staining: Add one drop of the Calcofluor White staining solution to the specimen.

  • Incubation: Gently mix the stain with the specimen and place a coverslip over it. Allow the stain to incubate for 1-5 minutes at room temperature.[1][9]

  • Observation: Examine the slide under a fluorescence microscope. Fungal elements, such as hyphae and yeast, will fluoresce brightly against a dark background.

This compound Staining Protocol

A standardized protocol for fungal staining using this compound is not available in the scientific literature due to its limited use in this field.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for fungal staining using a fluorescent brightener like Calcofluor White.

FungalStainingWorkflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Microscopy Specimen Fungal Specimen Slide Microscope Slide Specimen->Slide Stain Add Calcofluor White Slide->Stain KOH 10% KOH (Optional Clearing) KOH->Slide Incubate Incubate (1-5 min) Stain->Incubate Microscope Fluorescence Microscope Incubate->Microscope Excite UV Excitation Microscope->Excite Emit Blue Emission Excite->Emit Observe Observe Fluorescence Emit->Observe StainingMechanism cluster_fungus Fungal Cell Wall cluster_stain Fluorescent Brightener cluster_fluorescence Fluorescence Chitin Chitin Cellulose Cellulose Calcofluor Calcofluor White Calcofluor->Chitin Binds to Calcofluor->Cellulose Binds to Fluorescence Bright Fluorescence Calcofluor->Fluorescence Emits UV UV Light UV->Calcofluor Excites

References

A Comparative Analysis of Benzoxazole-Based Fluorescent Brighteners for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent brightener is critical for achieving optimal results in various applications, from polymer science to cell imaging. This guide provides a detailed comparison of four common benzoxazole-based fluorescent brighteners: Optical Brightener 1 (OB-1), Fluorescent Brightener 185 (FBA 185), KCB, and KSN. The information presented is based on available experimental data to facilitate an informed selection process.

Benzoxazole-based fluorescent brighteners are a class of organic compounds that absorb light in the ultraviolet (UV) spectrum and re-emit it in the blue region of the visible spectrum.[1][2] This process of fluorescence effectively masks the inherent yellow cast of many materials, resulting in a whiter and brighter appearance.[1][2] Their utility extends to various fields, including plastics, textiles, coatings, and even as fluorescent probes in biological research.[3][4][5] The core structure, typically featuring a conjugated system of benzoxazole (B165842) and other aromatic rings, is responsible for their characteristic fluorescence.[6]

Performance Characteristics: A Quantitative Comparison

The selection of a suitable fluorescent brightener depends on several key performance indicators, including its absorption and emission properties, thermal stability, and compatibility with the medium. The following table summarizes the key performance indicators for OB-1, FBA 185, KCB, and KSN based on available data. It is important to note that direct comparative studies under identical conditions are limited, and some data is compiled from various sources.

FeatureOptical Brightener 1 (OB-1)Fluorescent Brightener 185 (FBA 185)KCBKSN
Chemical Structure 4,4′-Bis(2-benzoxazolyl)stilbene2,5-Bis(benzoxazol-2-yl)thiophene1,4-Bis(2-benzoxazolyl)naphthalene4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene
C.I. Number 393[7]185[6]367368
CAS Number 1533-45-5[8]2866-43-5[1]5089-22-5[9]5242-49-9[3]
Appearance Bright yellow crystalline powder[8]Yellow-green powder[1]Yellow-green powder[9]Yellowish-green crystal powder
Max. Absorption (λmax) ~370 nm[8]~370 nm[1]370 nm[9]370 nm
Max. Emission (λmax) ~435 nm[8]~437 nm[1]437 nm[9]437 nm
Fluorescence Shade Blue-violet[7]Blue[1]Blue-white[9]Reddish
Melting Point 357-359 °C[8]219–221°C[6]210-212 °C>273°C[3][10]
Quantum Yield (ΦF) High[11]Inferred to be high (≥ 0.60 for a close analog)[6]--
Photostability Good[7]Good stability reported[6]Good weather resistance[12]Strong light fastness
Thermal Stability Excellent, up to 375 °C[7]GoodExcellent[9]Good
Primary Applications Polyester (B1180765), nylon, polypropylene (B1209903), PVC, ABS[8][13]Plastics (polyolefins), polyester fibers[1][6]Plastic films, molding materials (PE, PP, PVC, PS, ABS), EVA[5][9]Polyester, polyamide, polypropylene fibers, engineering plastics

Key Experimental Methodologies

Accurate comparison of fluorescent brighteners necessitates standardized experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

Spectroscopic Analysis (Absorption and Emission)

This protocol outlines the procedure for determining the maximum absorption and emission wavelengths of a fluorescent brightener.

Objective: To determine the spectral properties of the benzoxazole-based fluorescent brighteners in a suitable solvent.

Materials:

  • Benzoxazole fluorescent brightener (e.g., OB-1, FBA 185, KCB, or KSN)

  • Spectroscopic grade solvent (e.g., toluene, dimethylformamide)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a dilute stock solution of the fluorescent brightener in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance value between 0.1 and 0.5 at the expected absorption maximum to ensure linearity.

  • Absorption Spectrum:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the UV-Vis absorption spectrum of the sample solution over a wavelength range of 200-500 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Emission Spectrum:

    • Excite the sample solution at its determined λmax.

    • Record the fluorescence emission spectrum over a wavelength range from the excitation wavelength to 600 nm.

    • Identify the wavelength of maximum emission (λem).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a well-characterized standard, is commonly employed.[14][15]

Objective: To determine the fluorescence quantum yield of a benzoxazole brightener relative to a known standard.

Materials:

  • Fluorescent brightener sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis Spectrophotometer

  • Fluorometer with a corrected emission channel

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 to minimize inner filter effects.[14]

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The fluorescence quantum yield of the sample (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where:

      • ΦF_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Photostability Assessment

This protocol provides a method for evaluating the resistance of a fluorescent brightener to photodegradation.

Objective: To assess the photostability of the benzoxazole brighteners when exposed to a controlled light source.

Materials:

  • Fluorescent brightener incorporated into a polymer film or in solution.

  • A controlled light source with a known spectral output, such as a xenon arc lamp in a weatherometer or a fade meter.[16]

  • UV-Vis Spectrophotometer or Fluorometer.

Procedure:

  • Sample Preparation: Prepare thin films of a polymer (e.g., polyethylene, polyester) containing a known concentration of the fluorescent brightener. Alternatively, prepare a solution of the brightener in a photochemically inert solvent.

  • Initial Measurement: Measure the initial absorbance or fluorescence intensity of the sample at its λmax or λem, respectively.

  • Light Exposure: Expose the sample to the light source for defined periods.

  • Periodic Measurements: At regular intervals, remove the sample and measure its absorbance or fluorescence intensity.

  • Data Analysis: Plot the percentage of remaining absorbance or fluorescence intensity as a function of exposure time. A slower decay rate indicates higher photostability.

Visualizing Key Processes and Workflows

To aid in the understanding of the underlying principles and the selection process, the following diagrams are provided.

Jablonski_Diagram cluster_absorption Absorption cluster_emission Emission/Decay S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Photon Absorption S1->S0 Fluorescence (Visible Light) S1->S0 Internal Conversion (Heat) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the photophysical processes of fluorescence.

Brightener_Selection_Workflow start Define Application Requirements matrix Identify Host Matrix (Polymer, Solvent, etc.) start->matrix spectral Determine Required Spectral Properties (Absorption/Emission) start->spectral stability Assess Stability Needs (Thermal & Photostability) start->stability candidate Select Candidate Brighteners (OB-1, FBA 185, KCB, KSN) matrix->candidate spectral->candidate stability->candidate compare Compare Performance Data (See Table 1) candidate->compare protocol Perform Experimental Validation (Using Standard Protocols) compare->protocol optimize Optimize Concentration & Processing protocol->optimize final Final Brightener Selection optimize->final

Caption: Workflow for selecting a suitable fluorescent brightener for a specific application.

Conclusion

The choice of a benzoxazole-based fluorescent brightener is a multi-faceted decision that requires careful consideration of the specific application's demands. OB-1 stands out for its exceptional thermal stability, making it suitable for high-temperature processing in polymers like polyester and nylon.[7] FBA 185 and KCB are versatile options for a range of plastics and fibers, offering good overall performance.[6][9] KSN is noted for its strong light fastness, which is a critical factor for applications requiring long-term color stability.[17]

While this guide provides a comparative overview based on existing data, it is crucial for researchers to perform their own experimental validations under their specific conditions to ensure optimal performance. The provided experimental protocols serve as a foundation for such evaluations. Further research directly comparing these and other novel benzoxazole brighteners under standardized conditions would be invaluable to the scientific community.

References

Assessing the Cytotoxicity of Fluorescent Brightener 135 for Live-Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of fluorescent probes in live-cell imaging necessitates a thorough understanding of their potential cytotoxic effects to ensure the integrity of experimental data. This guide provides a framework for assessing the cytotoxicity of Fluorescent Brightener 135, a compound with limited published cytotoxicity data in live-cell imaging contexts. We present a comparative overview with well-established nuclear stains, Hoechst 33342 and DAPI, and detail experimental protocols to enable researchers to generate their own comparative data.

Comparative Overview of Fluorescent Dyes

While specific cytotoxicity data for this compound in live-cell imaging is scarce, its general toxicological profile and the known effects of common alternatives provide a basis for comparative assessment.

Hoechst 33342: This cell-permeant dye is widely used for live-cell nuclear staining. However, it is known to exhibit significant cytotoxicity. Hoechst 33342 can induce DNA single-strand breaks and acts as a topoisomerase I poison.[3][4] It has been shown to be cytotoxic even at concentrations lower than those typically used for staining and can cause a G2-M phase block in the cell cycle.[3] Furthermore, Hoechst 33342 can induce apoptosis.[5]

DAPI (4′,6-diamidino-2-phenylindole): DAPI is generally considered to be membrane-impermeant and is more commonly used for staining fixed cells. While it can enter live cells at higher concentrations, it is less efficient than Hoechst 33342.[6][7] DAPI is a known mutagen and should be handled with care.[6][8] Its toxicity in live cells is a concern, and it is generally not recommended for long-term imaging studies.[8]

Data Presentation for Comparative Cytotoxicity Assessment

To facilitate a direct comparison of the cytotoxic effects of this compound and other dyes, we recommend structuring the experimental data in the following tables. These tables are presented as templates for researchers to populate with their own findings.

Table 1: Metabolic Activity Assessment (MTT Assay)

Dye Concentration (µM)This compound (% Viability ± SD)Hoechst 33342 (% Viability ± SD)DAPI (% Viability ± SD)Untreated Control (% Viability ± SD)
0.1100
1100
5100
10100
25100
50100
100100

Table 2: Cell Membrane Integrity Assessment (Propidium Iodide Staining)

Dye Concentration (µM)This compound (% Dead Cells ± SD)Hoechst 33342 (% Dead Cells ± SD)DAPI (% Dead Cells ± SD)Untreated Control (% Dead Cells ± SD)
0.1
1
5
10
25
50
100

Experimental Protocols

To generate the data for the tables above, we recommend the following detailed experimental protocols.

Cell Culture and Treatment
  • Cell Seeding: Plate a mammalian cell line of choice (e.g., HeLa, HEK293, or a cell line relevant to your research) in a 96-well plate at a density of 1 x 104 cells per well.

  • Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Dye Preparation: Prepare stock solutions of this compound, Hoechst 33342, and DAPI in an appropriate solvent (e.g., DMSO or sterile water).

  • Serial Dilutions: Perform serial dilutions of the dye stock solutions in complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different dye concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells with the dyes for a period relevant to your live-cell imaging experiments (e.g., 4, 24, or 48 hours).

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Addition of MTT: After the desired incubation period with the fluorescent dyes, add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

Propidium (B1200493) Iodide (PI) Staining for Membrane Integrity

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

  • PI Solution Preparation: Prepare a 1 mg/mL stock solution of Propidium Iodide in sterile water.

  • Cell Staining: After the incubation period with the fluorescent dyes, add PI to each well to a final concentration of 1-5 µg/mL.[11]

  • Incubation: Incubate the plate for 5-15 minutes at room temperature, protected from light.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Data Analysis: Quantify the number of PI-positive (dead) cells and the total number of cells (e.g., using a bright-field image or a co-stain with a cell-permeant dye like Hoechst 33342 at a non-toxic concentration for a short duration). Calculate the percentage of dead cells for each treatment.

Visualizing Experimental Workflow and Cytotoxicity Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h dye_treatment Treat with serial dilutions of dyes incubation_24h->dye_treatment incubation_exp Incubate for experimental duration dye_treatment->incubation_exp mtt_assay MTT Assay (Metabolic Activity) incubation_exp->mtt_assay pi_staining Propidium Iodide Staining (Membrane Integrity) incubation_exp->pi_staining data_quantification Quantify Absorbance / Fluorescence mtt_assay->data_quantification pi_staining->data_quantification data_comparison Compare % Viability / % Dead Cells data_quantification->data_comparison

Caption: Experimental workflow for assessing dye cytotoxicity.

Cytotoxicity_Pathway cluster_cellular_stress Cellular Stress Responses cluster_downstream Downstream Effects cluster_endpoints Measurable Endpoints dye Fluorescent Dye Exposure dna_damage DNA Damage (e.g., Hoechst, DAPI) dye->dna_damage Intercalation/ Minor Groove Binding membrane_stress Membrane Stress dye->membrane_stress ros_production Reactive Oxygen Species (ROS) Production dye->ros_production Photosensitization cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis Induction dna_damage->apoptosis necrosis Necrosis membrane_stress->necrosis ros_production->apoptosis ros_production->necrosis metabolic_decline Decreased Metabolic Activity (MTT Assay) cell_cycle_arrest->metabolic_decline apoptosis->metabolic_decline membrane_permeability Loss of Membrane Integrity (PI Staining) apoptosis->membrane_permeability Late Stage necrosis->metabolic_decline necrosis->membrane_permeability

Caption: Generalized signaling pathways of dye-induced cytotoxicity.

Conclusion

References

A Comparative Performance Analysis of Fluorescent Brightener 135 and Other Stilbene-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Fluorescent Brightener 135 (FB 135) against other stilbene-based dyes, supported by available experimental data and detailed methodologies for key performance evaluation. Stilbene-based fluorescent dyes are widely utilized for their ability to absorb ultraviolet light and emit blue light, thereby enhancing the whiteness and brightness of materials. Their application spans various fields, from industrial polymers and textiles to advanced biological imaging and sensing. Understanding the nuanced differences in their photophysical properties is crucial for selecting the optimal dye for a specific research or development application.

Quantitative Performance Comparison

The following table summarizes the key photophysical and chemical properties of this compound and a representative, structurally similar stilbene-based dye, 4,4′-Bis(2-benzoxazolyl)stilbene (BBS). Data for other stilbene (B7821643) derivatives is often application-specific and not always publicly available in a standardized format.

PropertyThis compound4,4′-Bis(2-benzoxazolyl)stilbene (BBS)Other Stilbene-Based Dyes (General)
Chemical Structure 2,2'-(1,2-Ethenediyl)bis[5-methylbenzoxazole]4,4′-Bis(2-benzoxazolyl)stilbeneDerivatives of stilbene, often with sulfonic acid, triazine, or other functional groups.
Molecular Formula C₁₈H₁₄N₂O₂C₂₈H₁₈N₂O₂Varies
Molar Mass 290.32 g/mol 414.46 g/mol Varies
Melting Point 182-188 °C[1]~218-220 °CVaries widely
Solubility Insoluble in water; soluble in organic solvents like benzene, alcohols, and esters[1].Soluble in organic solvents like dichloromethane, chloroform, and toluene[2].Solubility is highly dependent on the functional groups; sulfonic acid derivatives are often water-soluble.
Maximum Absorption (λmax) ~363-374 nm[1][3]~368-372 nm[2]Typically in the 340-370 nm range[4].
Maximum Emission (λem) ~434 nm (reddish-blue fluorescence)[1][3]~425/455 nm (blue fluorescence)[2]Typically in the 420-470 nm range[4].
Fluorescence Quantum Yield (Φf) Data not readily available in cited literature.≥ 0.88 in solution[5][6][7]Varies significantly with structure and environment.
Fluorescence Lifetime (τ) Data not readily available in cited literature.Monoexponential lifetime in solution[5][6][7].Can range from sub-nanosecond to several nanoseconds[8][9].
Photostability Generally good light fastness[1]. Stilbene derivatives are susceptible to fading upon prolonged UV exposure due to trans-cis isomerization[4][10].Undergoes trans-cis photoisomerization upon UV irradiation[5][7].A key performance parameter that varies greatly with chemical structure and the surrounding medium.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of fluorescent brighteners.

Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield (Φf) of a sample relative to a known standard.

Materials:

  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, cyclohexane)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

  • Test compound (e.g., this compound)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test compound in the chosen solvent. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test compound.

  • Integrate the area under the emission spectrum for each solution.

  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

  • Calculate the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the test sample (Φx) using the following equation:

    Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)

    where:

    • Φₛₜ is the quantum yield of the standard

    • mₓ and mₛₜ are the slopes of the plots for the test sample and the standard, respectively

    • nₓ and nₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively (if different)[11]

Assessment of Photostability

This protocol outlines a method to assess the photostability of a fluorescent dye by measuring the decay of its fluorescence intensity upon continuous exposure to UV light.

Materials:

  • Spectrofluorometer with a time-scan mode

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvette (1 cm path length)

  • Solution of the fluorescent dye at a known concentration

  • Stir bar and magnetic stirrer (optional, to ensure uniform irradiation)

Procedure:

  • Prepare a solution of the fluorescent dye in a suitable solvent. The absorbance at the excitation wavelength should be around 0.1.

  • Place the cuvette containing the sample in the spectrofluorometer.

  • Set the spectrofluorometer to monitor the fluorescence intensity at the emission maximum over time.

  • Simultaneously, irradiate the sample with a UV lamp positioned at a fixed distance from the cuvette.

  • Record the fluorescence intensity at regular intervals for a set duration.

  • Plot the normalized fluorescence intensity (I/I₀) as a function of irradiation time.

  • Determine the photostability half-life (t₁/₂) , which is the time required for the fluorescence intensity to decrease to 50% of its initial value. This value can be used to compare the photostability of different dyes under the same conditions.

Visualizations

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dissolve Dye in Solvent prep2 Prepare Dilute Solution (Abs ~ 0.1) prep1->prep2 measure1 Place Sample in Spectrofluorometer prep2->measure1 measure2 Set Emission Wavelength and Time Scan measure1->measure2 measure3 Irradiate with UV Lamp measure2->measure3 measure4 Record Fluorescence Intensity vs. Time measure3->measure4 analysis1 Plot Normalized Intensity vs. Time measure4->analysis1 analysis2 Determine Photostability Half-life (t½) analysis1->analysis2 end end analysis2->end Compare Dyes

Caption: Workflow for determining the photostability of a fluorescent dye.

Fluorescence and Photoisomerization in Stilbene-Based Dyes

G S0_trans Ground State (trans) S1_trans Excited State (trans) S0_trans->S1_trans UV Absorption S1_trans->S0_trans Fluorescence (Blue Emission) S0_cis Ground State (cis) S1_trans->S0_cis Photoisomerization (Non-radiative) S0_cis->S0_trans Thermal Relaxation

Caption: Energy pathways for stilbene-based dyes upon UV excitation.

References

Determining the Binding Affinity of Fluorescent Brightener 135 to DNA: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methodologies to determine the binding affinity of Fluorescent Brightener 135 to DNA. As a compound with inherent fluorescent properties, its interaction with biological macromolecules like DNA is of significant interest for potential applications in diagnostics, targeted therapies, and as a molecular probe. This document outlines the experimental protocols for leading techniques, presents hypothetical data for comparative analysis, and visualizes the workflows for clarity.

Introduction to this compound

This compound, also known by its CAS number 1041-00-5, is an organic compound with the chemical formula C18H14N2O2 and a molecular weight of approximately 290.32 g/mol .[1][2] It is characterized by its ability to absorb ultraviolet light and emit blue light, a property that has led to its widespread use as an optical brightener in various industries.[3][4] Its chemical structure, 2,2'-(1,2-Ethenediyl)bis[5-methylbenzoxazole], suggests a planar aromatic system that could potentially interact with the grooves or intercalate between the base pairs of double-stranded DNA.[1] Understanding the binding affinity of this molecule to DNA is a critical first step in exploring its potential biomedical applications.

Comparative Analysis of Methodologies

The selection of an appropriate method to determine the binding affinity of a small molecule to DNA depends on several factors, including the properties of the molecule, the desired sensitivity, and the availability of specialized equipment. This guide focuses on two primary techniques well-suited for studying the interaction between a fluorescent ligand like this compound and DNA: Fluorescence Spectroscopy and Surface Plasmon Resonance (SPR).

Data Presentation: Comparison of Techniques
Parameter Fluorescence Spectroscopy Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Measures changes in fluorescence intensity, polarization, or lifetime upon binding.Detects changes in the refractive index at a sensor surface as molecules bind.[5]Measures the heat released or absorbed during a binding event.
Binding Constant (Kd) 10⁻⁵ to 10⁻⁹ M10⁻⁴ to 10⁻¹² M10⁻⁴ to 10⁻⁹ M
Thermodynamic Data Limited (can infer from temperature dependence)NoYes (ΔH, ΔS)
Kinetic Data (kon, koff) Possible with stopped-flowYesNo
Sample Consumption LowLowHigh
Throughput HighMedium to HighLow
Labeling Requirement Ligand is intrinsically fluorescent.DNA is typically biotinylated for surface immobilization.None
Key Advantage Leverages the intrinsic properties of the fluorescent molecule.Provides real-time kinetic data.[5]Provides a complete thermodynamic profile of the interaction.
Key Limitation Susceptible to inner filter effects and background fluorescence.Requires surface immobilization of one binding partner, which may affect binding.Requires relatively high sample concentrations.

Experimental Protocols

Fluorescence Spectroscopy

This technique leverages the intrinsic fluorescence of this compound to monitor its binding to DNA. Upon interaction with DNA, the fluorescence properties of the brightener are expected to change due to the altered microenvironment.

Objective: To determine the binding constant (Kd) of this compound to DNA by titrating a solution of the brightener with increasing concentrations of DNA and monitoring the change in fluorescence intensity.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Calf Thymus DNA (ctDNA) stock solution (concentration determined by UV absorbance at 260 nm)

  • Binding buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Preparation of Solutions:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in the binding buffer.

    • Prepare a series of DNA solutions of varying concentrations in the same binding buffer.

  • Instrument Setup:

    • Set the excitation wavelength of the fluorometer to the maximum absorption wavelength of this compound (approximately 363-374 nm).[4][6]

    • Set the emission wavelength to the maximum fluorescence emission wavelength (approximately 434 nm).[6]

    • Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio.

  • Titration:

    • To a quartz cuvette, add the working solution of this compound.

    • Record the initial fluorescence intensity (F₀).

    • Add small aliquots of the DNA stock solution to the cuvette, ensuring thorough mixing after each addition.

    • After each addition, allow the system to equilibrate and record the fluorescence intensity (F).

    • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the observed fluorescence intensity for dilution effects.

    • Plot the change in fluorescence (ΔF = F - F₀) as a function of the DNA concentration.

    • Analyze the binding isotherm using a suitable binding model, such as the Scatchard plot or a non-linear regression fit to the Hill equation, to determine the binding constant (Kd) and the number of binding sites.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying biomolecular interactions in real time. It can provide both equilibrium and kinetic data.

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants for the binding of this compound to DNA.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., SA chip for streptavidin-biotin coupling)

  • Biotinylated DNA probe

  • This compound solutions of varying concentrations

  • Running buffer (e.g., HBS-EP buffer)

  • Streptavidin for surface coating

Protocol:

  • Surface Preparation:

    • Immobilize streptavidin on the sensor chip surface according to the manufacturer's instructions.

    • Inject the biotinylated DNA probe over the streptavidin-coated surface to achieve a stable baseline. A reference flow cell should be prepared similarly but without DNA immobilization.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the different concentrations of this compound over the DNA-immobilized and reference flow cells at a constant flow rate. This is the association phase .

    • After the association phase, flow the running buffer alone over the sensor surface to monitor the dissociation of the bound analyte. This is the dissociation phase .

    • Between each concentration, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove all bound analyte.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.

    • Subtract the signal from the reference flow cell from the signal from the DNA-immobilized flow cell to obtain the specific binding signal.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants, kon and koff.

    • The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon) or determined from a steady-state affinity analysis by plotting the response at equilibrium against the analyte concentration.

Visualizations

experimental_workflow_fluorescence_spectroscopy cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_fb135 Prepare Fluorescent Brightener 135 Solution setup Set up Fluorometer (Excitation/Emission λ) prep_fb135->setup prep_dna Prepare DNA Titrant Solutions titrate Titrate with DNA and Record Fluorescence (F) prep_dna->titrate initial_f Measure Initial Fluorescence (F₀) setup->initial_f initial_f->titrate saturate Continue until Saturation titrate->saturate Repeat plot Plot ΔF vs. [DNA] saturate->plot fit Fit Data to Binding Model plot->fit kd Determine Kd fit->kd

Caption: Workflow for determining DNA binding affinity using fluorescence spectroscopy.

experimental_workflow_spr cluster_prep Surface Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize_sa Immobilize Streptavidin on Sensor Chip capture_dna Capture Biotinylated DNA immobilize_sa->capture_dna inject_fb135 Inject Fluorescent Brightener 135 (Analyte) capture_dna->inject_fb135 association Association Phase inject_fb135->association dissociation Dissociation Phase (Buffer Flow) association->dissociation regenerate Regenerate Surface dissociation->regenerate sensorgram Generate Sensorgrams dissociation->sensorgram regenerate->inject_fb135 Next Concentration fit_curves Fit Association/ Dissociation Curves sensorgram->fit_curves constants Determine kon, koff, Kd fit_curves->constants

References

cross-validation of Fluorescent Brightener 135 results with other analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the accurate quantification of chemical compounds is paramount. Fluorescent Brightener 135 (FB 135), an optical brightening agent, is utilized in various applications where its precise measurement is crucial. This guide provides an objective comparison of the primary analytical techniques used for the quantification of FB 135, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

The primary analytical methods for the determination of FB 135 and other fluorescent whitening agents include High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), UV-Visible (UV-Vis) Spectrophotometry, and Fluorescence Spectroscopy. Each of these techniques offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Data Presentation: A Comparative Analysis

The performance of these analytical techniques can be objectively compared through key validation parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and recovery. The following table summarizes the quantitative data gathered from various studies on FB 135 and similar fluorescent brighteners.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ) / Method Quantitation Limit (MQL)Linearity (R²)Recovery (%)Reference
LC-MS/MS This compound (PF)0.004 - 0.105 ng/mL (MDL for a range of FBs)0.012 - 0.348 ng/mL (MQL for a range of FBs)> 0.99261 - 98[1]
HPLC-FLD Various Fluorescent Whitening Agents0.053 - 0.251 µg/kg0.107 - 0.504 µg/kgNot Specified> 82[2]
UV-Vis Spectrophotometry GeneralMethod DependentMethod Dependent> 0.99 (Example for other compounds)Not Specified[3]
Fluorescence Spectroscopy GeneralMethod DependentMethod Dependent> 0.99 (Example for other compounds)Not Specified[4]

Note: Data for UV-Vis and Fluorescence Spectroscopy for FB 135 specifically is limited in publicly available literature, and the provided values are representative of the techniques' general capabilities for similar compounds. The sensitivity of these methods is highly dependent on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is widely used for the separation and quantification of fluorescent compounds.

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mmol/L ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: The fluorescence detector is set to an excitation wavelength of around 350 nm and an emission wavelength of approximately 430 nm for many fluorescent brighteners.

  • Sample Preparation: Samples are typically extracted with a suitable solvent (e.g., trichloromethane) and may require a clean-up step, such as sonication and filtration, before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis.

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is often employed.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is frequently used.

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific quantification of the target analyte.

  • Sample Preparation: May involve more rigorous clean-up procedures, such as solid-phase extraction (SPE), to minimize matrix effects, especially for complex samples like biological fluids.

UV-Visible (UV-Vis) Spectrophotometry

This technique is based on the absorption of UV-visible light by the analyte.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb in the region of interest and in which the analyte is soluble.

  • Measurement: The absorbance of the sample is measured at the wavelength of maximum absorption (λmax) for FB 135. A calibration curve is generated by measuring the absorbance of standard solutions of known concentrations.

  • Limitations: This method is less selective than chromatographic techniques and may be subject to interference from other compounds in the sample that absorb at the same wavelength.[5]

Fluorescence Spectroscopy

This method measures the fluorescence emitted by the analyte after excitation at a specific wavelength.

  • Instrumentation: A spectrofluorometer.

  • Solvent: A suitable solvent that does not interfere with the fluorescence of the analyte.

  • Measurement: The sample is excited at its maximum excitation wavelength, and the emission intensity is measured at the maximum emission wavelength. A calibration curve is constructed using standard solutions.

  • Advantages: Generally more sensitive and selective than UV-Vis spectrophotometry.[6]

Mandatory Visualization

To illustrate the logical flow of cross-validating analytical methods, the following diagram outlines the key steps involved.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Data Comparison & Validation Sample Homogeneous Sample Batch Extraction Analyte Extraction & Clean-up Sample->Extraction HPLC_FLD HPLC-FLD Analysis Extraction->HPLC_FLD LC_MS LC-MS/MS Analysis Extraction->LC_MS UV_Vis UV-Vis Spectrophotometry Extraction->UV_Vis Fluorescence Fluorescence Spectroscopy Extraction->Fluorescence Data_Table Comparative Data Table HPLC_FLD->Data_Table LC_MS->Data_Table UV_Vis->Data_Table Fluorescence->Data_Table Validation Method Cross-Validation Data_Table->Validation

Caption: Workflow for the cross-validation of analytical methods for FB 135.

References

Evaluating Fluorescent Brightener 135 as a Biological Stain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, efficient, and specific fluorescent probes is a continuous endeavor in biological research. Fluorescent Brightener 135 (FB135), a compound traditionally used in the textile and polymer industries, presents intriguing possibilities as a biological stain due to its intrinsic fluorescence. This guide provides a comparative analysis of FB135 against established biological stains, evaluating its potential specificity, performance, and limitations based on available data and the properties of structurally related compounds.

Executive Summary

This compound, a stilbene (B7821643) derivative, exhibits strong blue fluorescence under ultraviolet excitation, a characteristic desirable for a biological probe. However, its utility as a specific biological stain is not well-documented in scientific literature. This guide compares the known physicochemical properties of FB135 with widely used stains: Calcofluor White for cell wall staining, and DAPI and Hoechst dyes for nuclear staining. While FB135's hydrophobic nature suggests it may interact with lipid-rich structures, its specificity is predicted to be low compared to the targeted binding of established stains. The lack of empirical data on its photostability, quantum yield in biological environments, and cytotoxicity in cell-based assays necessitates a cautious approach to its adoption in research.

Data Presentation: Comparative Analysis of Fluorescent Probes

The following tables summarize the key characteristics of this compound and its alternatives. Data for FB135 is based on its general physicochemical properties, while data for the other stains is derived from established biological applications.

Table 1: General and Optical Properties

PropertyThis compoundCalcofluor WhiteDAPIHoechst 33342
Chemical Class Stilbene-benzoxazole derivativeStilbene derivative, sulfonatedDiamidino-2-phenylindoleBis-benzimidazole
Primary Target Non-specific (predicted)Chitin and Cellulose (β-1,3 and β-1,4 polysaccharides)[1]A-T rich regions of dsDNA[2]A-T rich regions of dsDNA
Excitation Max (nm) ~374~347-380[1][3]~358 (bound to DNA)[2]~350 (bound to DNA)[4]
Emission Max (nm) ~434~433-475[1]~461 (bound to DNA)[2]~461 (bound to DNA)[4]
Quantum Yield (Φ) Not reported in biological mediaNot well-documented for staining~0.4 (bound to DNA)~0.4 (bound to DNA)
Solubility Insoluble in water, soluble in organic solventsWater solubleSoluble in water and some organic solventsSoluble in water

Table 2: Performance Characteristics in Biological Staining

CharacteristicThis compoundCalcofluor WhiteDAPIHoechst 33342
Specificity Likely low; may non-specifically stain hydrophobic structures.High for fungal and plant cell walls.[1]High for DNA (nucleus).High for DNA (nucleus).
Cell Permeability Potentially permeable due to hydrophobicity.Generally cell-impermeant; stains external cell walls.Low permeability in live cells, high in fixed/permeabilized cells.[5]High permeability in live cells.[5]
Photostability Generally good lightfastness in industrial applications; unknown in microscopy.Moderate; subject to photobleaching with prolonged exposure.More photostable than Hoechst.[6]Less photostable than DAPI; subject to photobleaching.[5]
Toxicity Data in cell culture is lacking. Some stilbene derivatives show low toxicity.Low toxicity for short-term staining.Higher cytotoxicity than Hoechst, not recommended for live cell imaging.[7]Lower cytotoxicity than DAPI, suitable for live cell imaging.[7]

Experimental Protocols

Detailed methodologies for the established stains are provided below. A hypothetical protocol for FB135 is suggested based on its properties, which would require significant optimization.

Protocol 1: Staining Fungal Cell Walls with Calcofluor White

Materials:

  • Calcofluor White M2R solution (e.g., 1 g/L in water or PBS)[8]

  • 10% Potassium Hydroxide (KOH) (optional, for clearing specimens)[9]

  • Fungal specimen (e.g., culture, tissue biopsy)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~450 nm)[10]

Procedure:

  • Place a small amount of the fungal specimen on a clean microscope slide.[10]

  • (Optional) Add 1-2 drops of 10% KOH solution to the specimen to clear cellular debris and allow it to sit for 5-10 minutes.[10]

  • Add one drop of Calcofluor White solution to the specimen.[9]

  • Place a coverslip over the specimen and let it stand for 1-5 minutes at room temperature.[3][9]

  • Examine the slide under a fluorescence microscope. Fungal elements will fluoresce bright apple-green or blue-white.[10]

Protocol 2: Nuclear Staining of Fixed Cells with DAPI

Materials:

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Cells grown on coverslips

  • Fluorescence microscope with a DAPI filter set (excitation ~360 nm, emission ~460 nm)[11]

Procedure:

  • Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Prepare a DAPI working solution of 300 nM in PBS.[12]

  • Incubate the cells with the DAPI working solution for 5 minutes at room temperature, protected from light.[11]

  • Rinse the cells twice with PBS.

  • Mount the coverslip onto a microscope slide with an antifade mounting medium.

  • Visualize the nuclei under a fluorescence microscope.

Protocol 3: Nuclear Staining of Live Cells with Hoechst 33342

Materials:

  • Hoechst 33342 stock solution (e.g., 10 mg/mL in deionized water)[13]

  • Cell culture medium

  • Live cells in a suitable imaging dish

  • Fluorescence microscope with a DAPI filter set (excitation ~350 nm, emission ~461 nm)[4]

Procedure:

  • Prepare a Hoechst 33342 working solution by diluting the stock solution 1:2000 in the cell culture medium.[13]

  • Remove the existing medium from the cells and add the Hoechst staining solution.

  • Incubate the cells for 5-15 minutes at 37°C, protected from light.[14]

  • (Optional) The cells can be imaged directly in the staining solution, or the staining solution can be removed and replaced with fresh, pre-warmed medium.[14]

  • Image the live cells using a fluorescence microscope.

Hypothetical Protocol for Staining with this compound

Note: This is a theoretical protocol that requires empirical optimization.

Materials:

  • This compound

  • Organic solvent for stock solution (e.g., DMSO or ethanol)

  • PBS or appropriate buffer

  • Cells (live or fixed)

  • Fluorescence microscope with a DAPI-like filter set

Procedure:

  • Prepare a stock solution of FB135 (e.g., 1-10 mg/mL) in a suitable organic solvent.

  • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) in PBS or cell culture medium. Due to its poor water solubility, sonication or vortexing may be necessary.

  • For live cells, add the working solution to the culture medium and incubate for 15-30 minutes. For fixed cells, incubate after fixation and permeabilization.

  • Wash the cells thoroughly with PBS to remove unbound stain.

  • Image the cells using a fluorescence microscope with UV excitation.

Mandatory Visualizations

Experimental Workflow for Comparative Staining

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Cell Culture / Specimen fix_perm Fixation & Permeabilization (for DAPI & fixed Hoechst) start->fix_perm Fixed Cells live Live Cells (for Hoechst) start->live Live Cells fungal Fungal Specimen start->fungal Fungal Sample stain_fb135 Incubate with This compound start->stain_fb135 Hypothetical stain_dapi Incubate with DAPI fix_perm->stain_dapi stain_hoechst Incubate with Hoechst 33342 fix_perm->stain_hoechst live->stain_hoechst stain_cw Incubate with Calcofluor White fungal->stain_cw wash Wash to Remove Excess Stain stain_fb135->wash stain_cw->wash stain_dapi->wash stain_hoechst->wash microscopy Fluorescence Microscopy (UV Excitation) wash->microscopy analysis Image Analysis (Specificity, Intensity, Photostability) microscopy->analysis

Caption: Workflow for comparing the staining efficacy of FB135 with established stains.

Logical Relationship of Staining Specificity

G cluster_stains cluster_targets FB135 Fluorescent Brightener 135 hydrophobic Hydrophobic Structures (e.g., Lipids, Proteins) FB135->hydrophobic Predicted Interaction (Low Specificity) CW Calcofluor White polysaccharides Cell Wall Polysaccharides (Chitin, Cellulose) CW->polysaccharides Specific Binding DAPI_H DAPI / Hoechst dna Nuclear DNA (A-T rich regions) DAPI_H->dna Specific Binding

Caption: Predicted vs. established specificity of the fluorescent stains.

Conclusion and Recommendations

This compound possesses optical properties that are, on the surface, amenable to biological fluorescence microscopy. However, a significant lack of research into its use as a biological stain makes it a high-risk, exploratory tool at present.

  • For Specific Staining: Researchers requiring high specificity for cellular compartments like the nucleus or cell wall should continue to use well-characterized stains such as DAPI, Hoechst, and Calcofluor White. The binding mechanisms and protocols for these stains are thoroughly documented, ensuring reliable and reproducible results.

  • For Exploratory Research: FB135 could be investigated as a non-specific, vital stain for lipid-rich structures or for high-throughput screening where a general cellular marker is needed and specificity is not paramount. However, extensive validation would be required to characterize its staining pattern, toxicity, and photostability.

  • Future Directions: To properly evaluate FB135 as a viable biological stain, future research should focus on:

    • Determining its binding targets within cells.

    • Quantifying its photostability and quantum yield in aqueous, biologically relevant buffers.

    • Assessing its cytotoxicity across various cell lines and incubation times.

    • Performing co-localization studies with established organelle-specific stains.

Until such data is available, this compound remains a compound of industrial importance with unproven and likely limited utility as a specific biological stain.

References

Safety Operating Guide

Proper Disposal of Fluorescent Brightener 135: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY - For researchers, scientists, and drug development professionals handling Fluorescent Brightener 135, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for chemical waste management. Adherence to these protocols is vital for minimizing environmental impact and ensuring a safe laboratory environment.

This compound, a stable organic compound, is insoluble in water and soluble in various organic solvents.[1][2] Its high melting point and thermal stability are key characteristics to consider in its handling and disposal.[3] The primary route for the disposal of solid organic chemical waste, such as this compound, is through a licensed chemical waste disposal service, which typically involves incineration at high temperatures.[4][5][6]

Key Characteristics of this compound for Disposal Consideration

To ensure safe and appropriate disposal, it is crucial to understand the relevant physical and chemical properties of this compound.

PropertyValueReference
Appearance Bright yellow-green powder[3]
Solubility in Water Insoluble[1][2][3]
Solubility in Organic Solvents Soluble (e.g., in DMF and ethanol)[1][2]
Melting Point 182-220 °C[1][3]
Thermal Stability Good thermal stability[3]
Chemical Stability Chemically stable[3]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for the disposal of solid organic chemical waste and should be adapted to comply with institutional and local regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Handle the solid powder in a well-ventilated area or a fume hood to prevent inhalation of dust particles.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid, non-contaminated this compound waste in a designated, clearly labeled hazardous waste container.

    • This container should be specifically for solid organic chemical waste. Do not mix with aqueous or inorganic waste.[7]

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should also be placed in the designated solid organic hazardous waste container.

  • Solutions:

    • Solutions of this compound in organic solvents should be collected in a separate, clearly labeled liquid organic hazardous waste container.

    • Do not pour solutions of this compound down the drain, as it is insoluble in water and this can lead to environmental contamination.[8]

3. Waste Container Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount of waste

    • The date of accumulation

    • Any associated hazards (e.g., "Irritant")

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • The primary method of disposal for solid organic waste is typically high-temperature incineration.[4][5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Handling this compound B Wear Appropriate PPE (Lab coat, goggles, gloves) A->B C Segregate Waste B->C D Solid Waste (Powder, contaminated items) C->D E Liquid Waste (Solutions in organic solvents) C->E F Collect in Labeled Solid Organic Waste Container D->F G Collect in Labeled Liquid Organic Waste Container E->G H Store in Designated Waste Accumulation Area F->H G->H I Arrange for Pickup by Licensed Waste Disposal H->I J End: Proper Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Personal protective equipment for handling Fluorescent Brightener 135

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Fluorescent Brightener 135 (CAS 1041-00-5) in a laboratory setting.[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

Protection TypeEquipmentSpecification and Use
Eye and Face Protection Safety glasses with side-shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[2][3] Required at all times to protect against dust particles and splashes.[4][5]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable.[5] Gloves must be inspected before use and disposed of after contamination.
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[4][6] For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced, especially in poorly ventilated areas.[4][7]

Hazard Identification and First Aid

This compound is irritating to the eyes, respiratory system, and skin.[8] In case of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][6]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4][9] If skin irritation occurs, get medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4][6]

Operational Plan: Handling and Storage

Handling:

  • Handle in a well-ventilated area.[2]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly-closed container in a dry, cool, and well-ventilated place.[2][6]

  • Keep away from strong oxidizing agents.[7]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup.

Spill_Management_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_dispose Disposal Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Isolate spill PPE Don Appropriate PPE Ventilate->PPE Prevent inhalation Contain Contain Spill PPE->Contain Approach safely Absorb Absorb Material Contain->Absorb Use inert material (e.g., sand, vermiculite) Collect Collect Residue Absorb->Collect Sweep solids, scoop absorbed liquids Package Package Waste Collect->Package Use sealed containers Label Label Container Package->Label Mark as 'Hazardous Waste' Dispose Dispose per Regulations Label->Dispose Follow local guidelines

Diagram: Spill Management Workflow for this compound.

Spill Cleanup Steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.[3][10]

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[11]

  • Contain the Spill: For solid spills, carefully sweep the material to avoid creating dust.[12] For liquid spills, create a dike around the spill using an inert absorbent material like sand or vermiculite.[10][13]

  • Absorb and Collect: Cover the spill with an absorbent material. Once the material is fully absorbed, use a plastic scoop to collect the residue and place it into a suitable, closed container for disposal.[10][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[12]

  • Dispose: Seal the container with the collected waste and label it as hazardous waste. Dispose of the waste according to local, state, and federal regulations.[12][14]

Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials in a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not allow the product to enter drains or sewer systems.[2]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

This guide is intended to provide essential information for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.